CY3-SE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVMUUCAZOFIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146368-16-3 | |
| Record name | Cy3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
CY3-SE: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.[1][2] Its succinimidyl ester derivative, CY3-SE, is a popular amine-reactive compound that forms stable covalent bonds with primary amines on target molecules.[3][4] This technical guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties.
Core Properties of this compound
This compound is valued for its bright fluorescence, photostability, and pH insensitivity within the physiological range.[5][6] It is a versatile tool for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunocytochemistry.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 - 555 nm | [5][6][7][8] |
| Emission Maximum (λem) | ~568 - 570 nm | [5][9][10][11][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][8][10][12] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [6][8][10][12] |
| Molecular Weight | ~727.84 g/mol | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily focusing on the labeling of proteins.
Protein Labeling with this compound
This protocol is optimized for labeling approximately 1 mg of a protein with a molecular weight greater than 20 kDa.[13]
Materials and Reagents:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography column like G-25)[13]
-
Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against the Labeling Buffer before labeling.[13][14] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[15][16]
-
Dye Solution Preparation: Immediately before use, bring the vial of this compound to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[3]
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[15] The optimal ratio may need to be determined experimentally. Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[4]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[13] Equilibrate the column with the Elution Buffer. Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.[13] The free dye will move more slowly and should be discarded.[13]
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).[13]
Mandatory Visualizations
Experimental Workflow for Protein Labeling with this compound
Caption: Workflow for protein labeling and purification with this compound.
Generic Immunofluorescence Workflow Using a CY3-Labeled Secondary Antibody
Caption: General workflow for immunofluorescence using a CY3-conjugated antibody.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lifetein.com [lifetein.com]
- 3. biotium.com [biotium.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ulab360.com [ulab360.com]
- 16. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to CY3-SE for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine 3-Succinimidyl Ester (CY3-SE) for the fluorescent labeling of proteins. CY3 is a bright, orange-fluorescent dye widely used for conjugating to proteins and nucleic acids, enabling visualization and tracking in various biological applications.[1][2][3] This document details the core principles of this compound chemistry, experimental protocols for protein conjugation, and the presentation of key quantitative data.
Core Principles of this compound Protein Conjugation
This compound is an amine-reactive fluorescent probe.[4] The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2) found on the N-terminus of proteins and the side chains of lysine residues.[5] This reaction forms a stable, covalent amide bond, ensuring the permanent attachment of the CY3 dye to the protein of interest.[1] The reaction is most efficient under slightly alkaline conditions (pH 8.2 - 9.0), where the primary amines are deprotonated and thus more nucleophilic.[5][6][7]
The inherent brightness and photostability of the CY3 fluorophore make it an excellent choice for a variety of applications, including immunocytochemistry, flow cytometry, fluorescence microscopy, and in situ hybridization (FISH).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its use in protein conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁N₃O₁₀S₂ | [4] |
| Molecular Weight | 727.8 g/mol | [4] |
| Excitation Maximum (λex) | ~550 nm | [1][4] |
| Emission Maximum (λem) | ~570 nm | [1][4] |
| Solubility | Soluble in DMSO and DMF | [4][8] |
Table 2: Recommended Reaction Conditions for this compound Protein Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at lower concentrations. | [5][7][9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine). | [5][6][7] |
| Reaction pH | 8.2 - 9.0 | Optimal for deprotonation of primary amines. | [5][6][7] |
| Dye:Protein Molar Ratio | 10:1 (starting point) | May require optimization (e.g., 5:1 to 20:1). | [7][10] |
| Reaction Time | 1 - 6 hours | [8][10] | |
| Reaction Temperature | Room Temperature | [8][10] |
Experimental Protocols
This section outlines a detailed methodology for the conjugation of this compound to a protein of interest.
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
This compound (NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Detailed Methodology
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES).[5] If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable amine-free buffer.[6][7]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[5][7][9]
-
Adjust the pH of the protein solution to 8.2-8.5 using the reaction buffer.[5]
2. This compound Stock Solution Preparation:
-
Bring the vial of this compound to room temperature.
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL or 10 mM.[6][7] This stock solution should be prepared fresh before use.
3. Labeling Reaction:
-
Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a common starting point).[7][10]
-
Mix the reaction gently and incubate for 1-6 hours at room temperature, protected from light.[8][10]
4. Purification of the Labeled Protein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]
-
Equilibrate the column with elution buffer (PBS, pH 7.4).[11]
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the elution buffer. The first colored band to elute will be the CY3-labeled protein, while the free dye will elute later.[11]
-
Collect the fractions containing the labeled protein.
5. Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for CY3).
Visualizations
Signaling Pathway Application
Caption: Visualization of a signaling pathway using a CY3-labeled ligand.
Experimental Workflow
Caption: Workflow for this compound protein conjugation and purification.
Chemical Reaction Mechanism
Caption: Reaction of CY3-NHS ester with a primary amine on a protein.
References
- 1. lifetein.com [lifetein.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
CY3-SE Fluorescent Dye: A Technical Guide for Researchers
An in-depth guide to the properties, applications, and experimental protocols of CY3-SE, a versatile fluorescent dye for labeling biomolecules in research and drug development.
This compound (Succinimidyl Ester), a member of the cyanine dye family, is a bright, orange-red fluorescent dye widely employed in the life sciences for the covalent labeling of biomolecules.[1][2] Its robust photostability, high quantum yield, and reactivity towards primary amines make it an invaluable tool for a multitude of applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and genomic studies.[2][3][4] This guide provides a detailed overview of this compound's properties, common uses, and comprehensive experimental protocols to aid researchers in its effective application.
Core Properties of this compound
This compound is characterized by its distinct spectral properties, high molar extinction coefficient, and good quantum yield, which contribute to its bright fluorescent signal.[4] The succinimidyl ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine residues in proteins and amino-modified oligonucleotides.[3][5]
Quantitative Spectroscopic and Physicochemical Data
The optical properties of this compound can vary slightly depending on its conjugation partner and the local microenvironment.[4][6] The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 - 555 nm | [2][3][4][7] |
| Emission Maximum (λem) | ~568 - 572 nm | [3][4][8][9] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4][8][9] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [4][5][8][9] |
| Molecular Weight | ~727.84 g/mol | [8] |
Note: Values can vary depending on the specific formulation (e.g., sulfo- vs. non-sulfonated) and the solvent environment.
Common Research Applications
The versatility and bright fluorescence of this compound make it suitable for a wide array of applications in molecular and cellular biology.
-
Fluorescence Microscopy: this compound is frequently used to label proteins and nucleic acids for visualization in cellular structures.[1][4] Its compatibility with common filter sets, such as those for TRITC (tetramethylrhodamine), makes it readily adaptable for many microscopy setups.[1]
-
Immunofluorescence (IF) and Immunocytochemistry (ICC): A primary application of this compound is the labeling of antibodies.[2][4] CY3-conjugated secondary antibodies are used to detect the presence and subcellular localization of specific target proteins.[4][7]
-
Fluorescence In Situ Hybridization (FISH): In genomics, this compound is employed to label oligonucleotide probes for the detection of specific DNA or RNA sequences within cells, allowing for the spatial mapping of genetic material.[2][3][7]
-
Flow Cytometry: CY3-labeled antibodies are utilized to identify and sort cell populations based on the expression of specific cell surface or intracellular proteins.[1][2]
-
Förster Resonance Energy Transfer (FRET): CY3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[4]
Experimental Protocols
The following sections provide detailed methodologies for the labeling of proteins and nucleic acids with this compound.
Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.
1. Reagent Preparation:
- Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), at a concentration of 2-10 mg/mL.[5][10][11] Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[10] If necessary, perform a buffer exchange using dialysis or a spin column.[10]
- This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5][10][12] Vortex to ensure complete dissolution.
2. Labeling Reaction:
- Add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[5][12]
- Mix the reaction gently by pipetting or inversion. Avoid vigorous vortexing, which can denature the protein.[12]
- Incubate the reaction for 1 hour at room temperature in the dark, with gentle shaking or rotation.[10][11]
3. Purification of the Labeled Protein:
- Remove unreacted, hydrolyzed dye from the labeled protein using a spin column or gel filtration column (e.g., Sephadex G-25).[10][11]
- Follow the manufacturer's instructions for the chosen purification method. The labeled protein will be collected in the eluate.
4. Storage:
- Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light.[11] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[11]
Diagram of this compound Labeling Reaction
Caption: Covalent labeling of a protein with this compound.
Diagram of a General Experimental Workflow
Caption: A typical experimental workflow using this compound.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lifetein.com [lifetein.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. assaygenie.com [assaygenie.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to CY3-SE for Labeling Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in labeling oligonucleotides with Cyanine 3-Succinimidyl Ester (CY3-SE). This document details the core chemistry, experimental protocols, and applications of CY3-labeled oligonucleotides, with a focus on providing actionable data and methodologies for professionals in research and drug development.
Introduction to CY3 and Oligonucleotide Labeling
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. It is widely used for labeling biomolecules, including oligonucleotides, due to its high fluorescence quantum yield, photostability, and good water solubility. The succinimidyl ester (SE) functional group of CY3 is highly reactive towards primary amines, making it an ideal choice for covalently attaching the dye to amine-modified oligonucleotides.[1]
CY3-labeled oligonucleotides are critical tools in a variety of molecular biology applications, including:
-
Real-Time PCR: As reporter moieties in TaqMan probes, Scorpion primers, and Molecular Beacons.[2]
-
Fluorescence In-Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.[2]
-
Microarrays: For gene expression analysis and genotyping.
-
Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in studies of molecular interactions and dynamics.
The Chemistry of this compound Labeling
The fundamental reaction for labeling an oligonucleotide with this compound is the nucleophilic attack of a primary amine on the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] To be labeled with this compound, an oligonucleotide must first be synthesized with a primary amine modification, typically at the 5' or 3' terminus, or internally via an amino-modified nucleotide.[3]
The reaction is highly pH-dependent, with optimal labeling efficiency occurring in the pH range of 8.0 to 9.0. It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the amino-modified oligonucleotide for reaction with the this compound.
Quantitative Data for this compound Labeling
The following tables summarize key quantitative parameters for the successful labeling of oligonucleotides with this compound.
Table 1: Spectral Properties of CY3
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [2][4] |
| Emission Maximum (λem) | ~568-570 nm | [2][3] |
| Molar Extinction Coefficient (ε) at λmax | ~150,000 cm⁻¹M⁻¹ | [5] |
| Correction Factor (CF) at 260 nm | ~0.08 | [5] |
Table 2: Recommended Reaction Conditions for Oligonucleotide Labeling
| Parameter | Recommended Value | Notes |
| Oligonucleotide | ||
| Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| Modification | 5' or 3' primary amine | Internal modifications are also possible. |
| This compound | ||
| Molar Ratio (Dye:Oligo) | 5:1 to 20:1 | Optimal ratio should be determined empirically.[6] |
| Solvent | Anhydrous DMSO or DMF | Prepare fresh before use. |
| Reaction Buffer | ||
| Composition | 0.1 M Sodium Bicarbonate or Sodium Borate | Avoid buffers containing primary amines (e.g., Tris). |
| pH | 8.0 - 9.3 | Optimal labeling occurs in this range.[5][7] |
| Incubation | ||
| Temperature | Room Temperature (20-25°C) | |
| Time | 1 - 2 hours | Can be extended for lower concentrations or less reactive amines. |
| Light Conditions | Protect from light | CY3 is photosensitive. |
Experimental Protocols
Reagent Preparation
-
Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a concentration of 100 µM. Verify the concentration by measuring the absorbance at 260 nm (A260).
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5 with NaOH.
-
This compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This solution is moisture-sensitive and should be used promptly.[7]
Labeling Reaction
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide and the labeling buffer.
-
Add the desired molar excess of the this compound stock solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
Purification of the Labeled Oligonucleotide
Purification is critical to remove unreacted this compound, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[3]
-
Method: Ion-pair reversed-phase HPLC.[8]
-
Column: C18 column.[9]
-
Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).
-
Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for CY3).
-
Collection: Collect the fractions that show a dual-absorbance peak, corresponding to the CY3-labeled oligonucleotide.
-
Post-Purification: Combine the pure fractions and remove the solvent by vacuum centrifugation.
Quality Control: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is determined using UV-Vis spectrophotometry.[10]
-
Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the absorbance maximum of CY3 (~552 nm, Amax).[5]
-
Calculate DOL: Use the following formula:
DOL = (Amax × εoligo) / [(A260 - (Amax × CF260)) × εdye]
-
Amax: Absorbance at the λmax of CY3 (~552 nm).
-
A260: Absorbance at 260 nm.
-
εoligo: Molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on the sequence).
-
εdye: Molar extinction coefficient of CY3 at Amax (~150,000 cm⁻¹M⁻¹).[5]
-
CF260: Correction factor for the dye's absorbance at 260 nm (~0.08 for Cy3).[5]
-
Applications and Signaling Pathways
TaqMan Probes in Real-Time PCR
TaqMan probes are dual-labeled oligonucleotides with a reporter dye (e.g., CY3) at the 5' end and a quencher dye at the 3' end.[1] The probe is designed to anneal to a specific sequence within the PCR amplicon. The proximity of the quencher to the reporter suppresses the reporter's fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[2]
Molecular Beacons
Molecular beacons are single-stranded oligonucleotide probes that form a stem-loop structure.[11] A fluorophore (e.g., CY3) is attached to one end and a quencher to the other. In the "closed" hairpin conformation, the fluorophore and quencher are in close proximity, and fluorescence is quenched. When the loop sequence of the molecular beacon hybridizes to its complementary target sequence, the beacon undergoes a conformational change, separating the fluorophore and quencher and resulting in a fluorescent signal.[12]
References
- 1. TaqMan® Probes | TaqMan® probe design tips | TaqMan® design tutorial [premierbiosoft.com]
- 2. TaqMan - Wikipedia [en.wikipedia.org]
- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. Molecular Beacons [premierbiosoft.com]
- 12. Molecular Beacons [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of CY3-SE with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the use of Cyanine3 N-hydroxysuccinimidyl ester (CY3-SE) in labeling primary amines on biomolecules. It is intended to serve as a technical resource for professionals in research and drug development.
Core Mechanism: Covalent Amide Bond Formation
This compound is a fluorescent labeling reagent widely used to conjugate the bright, orange-fluorescent Cy3 dye to proteins, peptides, and amine-modified nucleic acids.[1] The core of its functionality lies in the N-hydroxysuccinimidyl (NHS) ester group, a highly reactive functional group that specifically targets primary aliphatic amines.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The unprotonated primary amine (-NH₂) on the target biomolecule, typically the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile.[] It attacks the electrophilic carbonyl carbon of the NHS ester.[]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[]
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is released as a leaving group.[]
-
Stable Amide Bond Formation: The final product is a stable, covalent amide bond linking the Cy3 dye to the target molecule.[2][] This bond is highly stable and not subject to hydrolysis under typical physiological conditions.[]
The reaction is efficient and rapid, often reaching completion within an hour at room temperature.[][4]
Figure 1: this compound Reaction Mechanism with a Primary Amine.
Key Factors Influencing Labeling Efficiency
Several parameters must be carefully controlled to ensure optimal and reproducible conjugation. The interplay of these factors dictates the success of the labeling reaction versus competing side reactions, primarily the hydrolysis of the NHS ester.
-
pH: This is the most critical parameter. The reaction requires the amine to be in its deprotonated, nucleophilic state (-NH₂). Therefore, the pH of the reaction buffer must be above the pKa of the primary amine. A pH range of 8.0 to 9.0 is generally considered optimal.[5][6][7] While a higher pH increases the concentration of the nucleophilic amine, it also significantly accelerates the hydrolysis of the NHS ester, which competes with the aminolysis reaction.[][6] Optimal labeling has been reported at pH 8.3-9.3.[6][7]
-
Buffer Composition: The reaction buffer must be free of primary amines. Buffers such as Tris and glycine are unsuitable as they will compete with the target molecule for reaction with the this compound dye.[4][5][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.[6]
-
Concentration: Higher protein concentrations (2-10 mg/mL) generally improve labeling efficiency.[5][6] The molar ratio of dye to protein is also crucial. An excess of the this compound dye is typically used to drive the reaction, with an optimal molar ratio often around 10:1.[5] However, excessive labeling can lead to self-quenching of the fluorophore, reducing the overall fluorescence intensity.[1][7]
-
Solvent: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution immediately before use.[6][8] Care must be taken to avoid moisture, as the NHS ester is susceptible to hydrolysis.[9]
Figure 2: Relationship between reaction factors and outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its use in labeling reactions.
| Parameter | Value / Range | Reference |
| Excitation Wavelength (λex) | ~550-555 nm | [1] |
| Emission Wavelength (λem) | ~568-570 nm | [4][8] |
| Optimal Reaction pH | 8.0 - 9.0 | [5][6][8] |
| Recommended Protein Concentration | 2 - 10 mg/mL | [5][6] |
| Recommended Molar Ratio (Dye:Protein) | ~10:1 to 20:1 | [5][7] |
| Typical Reaction Time | 1 - 6 hours | [4][8] |
| Typical Reaction Temperature | Room Temperature or 4°C | [][8] |
| Solubility | Soluble in organic solvents (DMSO, DMF), insoluble in water |
Experimental Protocols
This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required depending on the specific protein.
A. Reagent Preparation:
-
Protein Preparation: The protein solution should be prepared at a concentration of 2-10 mg/mL.[5][6] Crucially, the protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[4] If the protein is in a buffer like Tris or glycine, buffer exchange must be performed via dialysis or spin column filtration.[4]
-
This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[4][5] Vortex briefly to ensure complete dissolution.[5]
B. Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing. An initial molar ratio of 10:1 (dye:protein) is a good starting point.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4-6 hours at 4°C, protected from light.[4][8] Gentle mixing during incubation can improve efficiency.
C. Purification:
-
After incubation, the unreacted, free this compound dye must be removed from the labeled protein conjugate.
-
Common purification methods include:
-
Spin Column Chromatography: Use a desalting spin column appropriate for the molecular weight of the protein. This is a rapid method suitable for small sample volumes.[4]
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove the small molecular weight dye.[8]
-
High-Performance Liquid Chromatography (HPLC): This method can be used for high-purity preparations.[8]
-
D. Characterization (Optional but Recommended):
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
Figure 3: General experimental workflow for protein labeling.
Direct labeling of unmodified DNA or RNA is not possible with this compound. Labeling is achieved by first incorporating an amine-modified nucleotide during synthesis or enzymatic reaction, followed by conjugation.
A. Incorporation of Amine-Modified Nucleotide:
-
Synthesize an oligonucleotide with an amino-modifier C6 dT or use PCR/reverse transcription with aminoallyl-dUTP to incorporate primary amines into the nucleic acid strand.
B. Conjugation Reaction:
-
Resuspend the amine-modified nucleic acid in an amine-free buffer, such as 0.1 M sodium carbonate buffer (pH 9.0).[9]
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[9]
-
Add the this compound solution to the nucleic acid solution and incubate for 1 hour at room temperature in the dark.[9]
C. Purification:
-
Purify the labeled nucleic acid using a PCR purification spin column or ethanol precipitation to remove unincorporated dye and salts.[9]
-
The degree of labeling can be assessed by measuring absorbance at 260 nm (for nucleic acid) and 550 nm (for Cy3).[9]
References
- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ccr.cancer.gov [ccr.cancer.gov]
solubility and storage conditions for CY3-SE
An In-depth Technical Guide to the Solubility and Storage of CY3-SE
This guide provides comprehensive technical information on the (Cyanine3 N-hydroxysuccinimidyl ester), a widely used fluorescent dye in biological research. The following sections detail the appropriate solvents for dissolution, recommended storage protocols to maintain dye stability, and step-by-step experimental procedures for its use in labeling biomolecules.
Solubility of this compound
This compound is an amine-reactive fluorescent probe that is commonly used for labeling nucleic acids and proteins.[1] The solubility of this compound can vary depending on its form (sulfonated or non-sulfonated) and the intended application. The sulfonated version, Sulfo-Cy3-SE, exhibits enhanced water solubility.[2][3]
For the non-sulfonated this compound, organic solvents are typically required to prepare stock solutions.[4][5] Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] Once dissolved in an organic solvent, the stock solution can be added to an aqueous reaction buffer for labeling biomolecules. It is crucial to ensure the final concentration of the organic solvent is low enough to not denature the protein or nucleic acid being labeled.[7]
Quantitative Solubility Data
| Compound | Solvent | Concentration | Notes |
| This compound | N,N-dimethylformamide (DMF) | ≥ 10 mg/mL | Recommended for preparing stock solutions.[4][8] |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[1][6] |
| Sulfo-Cy3-SE | Water | Soluble | The sulfonated form is water-soluble.[2][6] |
| Sulfo-Cy3 carboxylic acid | Water, DMF, DMSO | Well soluble (0.55 M in DMSO) | A related compound with good solubility in aqueous and organic solvents.[9] |
Storage and Stability of this compound
Proper storage of this compound is critical to prevent degradation and loss of reactivity. Both the solid, powdered form and dissolved stock solutions require specific conditions to maintain their stability over time.
Storage Recommendations
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | ≥ 4 years | Store in a dry, cool, and well-ventilated place.[1][10] |
| Stock Solution in DMF/DMSO | -20°C | 1 month | Sealed storage, protected from moisture and light.[4] |
| Stock Solution in DMF/DMSO | -80°C | 6 months | Sealed storage, protected from moisture and light.[4] |
| Labeled Conjugates | 2–8°C | Short-term | Store in the dark.[11] |
| Labeled Conjugates | -20°C or -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[8] |
It is recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[4]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for subsequent use in labeling reactions.
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add an appropriate volume of anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL).[8]
-
Vortex the vial until the dye is completely dissolved.[8]
-
The stock solution is now ready for use in labeling reactions. For storage, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C, protected from light and moisture.[4]
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of at least 2 mg/mL.[8] The optimal protein concentration is typically around 10 mg/mL.[8]
-
pH Adjustment: Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.[12][13] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the dye.[8][11]
-
Reaction Mixture: Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1, but this may need to be optimized for different proteins.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes in the dark, with occasional gentle mixing.[8][11][12]
-
Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[4][8][11]
Visual Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
A Fundamental Guide to CY3-SE Bioconjugation for Researchers and Drug Development Professionals
An in-depth technical guide on the core principles, experimental protocols, and applications of CY3-SE bioconjugation, tailored for researchers, scientists, and professionals in drug development.
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely utilized in the life sciences for labeling a diverse range of biomolecules, including proteins, antibodies, and nucleic acids.[1][2] Its succinimidyl ester derivative, this compound (also known as Cy3 NHS ester), is a popular amine-reactive compound that facilitates the covalent attachment of the Cy3 fluorophore to primary amines on target molecules.[3] This bioconjugation technique is instrumental in various applications, such as immunocytochemistry, flow cytometry, genomics, and Förster Resonance Energy Transfer (FRET)-based assays, enabling the visualization and tracking of biological processes.[1][2] This guide provides a comprehensive overview of the fundamental principles of this compound bioconjugation, detailed experimental protocols, and key quantitative data to empower researchers in their experimental design and execution.
Core Principles of this compound Bioconjugation
The foundation of this compound bioconjugation lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of this compound and primary amine groups (-NH2) present on biomolecules.[3] These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine residues.[4] The reaction, which forms a stable amide bond, is most efficient under slightly basic conditions, typically at a pH of 8.2 to 8.5.[3][4] At this pH, the primary amines are deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This leads to the release of the NHS leaving group and the formation of a robust covalent linkage between the Cy3 dye and the biomolecule.
It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), MES, or HEPES, as buffers containing primary amines like Tris or glycine will compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency.[4][5]
Quantitative Data for this compound Bioconjugation
The following tables summarize key quantitative data for CY3 and this compound, providing essential parameters for experimental planning and data analysis.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [3][6] |
| Emission Maximum (λem) | ~568-570 nm | [3][6] |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [7][8] |
| Quantum Yield (Φ) | 0.15 - 0.31 | [7][9] |
| Molecular Weight | ~1024.94 g/mol | [8] |
| Optimal pH for Conjugation | 8.2 - 8.5 | [3][4] |
Table 1: Physicochemical and Fluorescence Properties of this compound.
| Parameter | Recommended Range | Reference |
| Protein Concentration | 2 - 10 mg/mL | [4][10] |
| Dye:Protein Molar Ratio | 3:1 to 10:1 | [11][12] |
| Incubation Time | 1 hour at room temperature | [5] |
| Incubation Temperature | Room Temperature | [5] |
Table 2: Recommended Reaction Conditions for Protein Labeling with this compound.
Experimental Protocols
Detailed methodologies are critical for successful and reproducible bioconjugation. The following sections provide step-by-step protocols for labeling proteins, antibodies, and nucleic acids with this compound.
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol outlines the procedure for labeling primary amines on proteins.
A. Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5] The recommended protein concentration is between 2-10 mg/mL.[4][10] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[5]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[4] Vortex thoroughly to ensure the dye is completely dissolved.[4]
B. Labeling Reaction:
-
Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate if necessary.[4]
-
Add the dissolved this compound to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[11] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[5]
C. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.[4][5]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.
Protocol 2: Covalent Labeling of Antibodies with this compound
This protocol is a specific application of protein labeling for antibodies.
A. Reagent Preparation:
-
Antibody Solution: Prepare the antibody in an amine-free buffer at a concentration of 2-10 mg/mL.[13] Ensure the buffer pH is between 8.2 and 8.5.[13]
-
This compound Stock Solution: Prepare a fresh 10 mg/mL solution of this compound in DMSO or DMF.[13]
B. Labeling Reaction:
-
Add the this compound stock solution to the antibody solution at a recommended molar ratio of 10:1 (dye:antibody).[11]
-
Incubate for 1 hour at room temperature in the dark with gentle agitation.[13]
C. Purification of the Labeled Antibody:
-
Purify the labeled antibody using a spin column or gel filtration to remove free dye.[13]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: Labeling of Amine-Modified Nucleic Acids with this compound
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
A. Reagent Preparation:
-
Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
This compound Stock Solution: Prepare a fresh solution of this compound in DMSO.
B. Labeling Reaction:
-
Add the this compound stock solution to the oligonucleotide solution.
-
Incubate the reaction for 1 hour at room temperature in the dark.
C. Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).[14][15] Dual HPLC purification is often recommended for post-synthetic labeling.[16]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound bioconjugation.
Conclusion
This compound bioconjugation is a robust and versatile technique for fluorescently labeling biomolecules. By understanding the underlying chemical principles, adhering to optimized experimental protocols, and utilizing key quantitative data, researchers can effectively generate high-quality Cy3-labeled conjugates for a wide array of applications in biological research and drug development. Careful consideration of factors such as buffer composition, pH, and dye-to-biomolecule ratios is paramount for achieving efficient and reproducible labeling. The detailed information and protocols provided in this guide serve as a fundamental resource for scientists aiming to leverage the power of Cy3 fluorescence in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cyanine 3, SE | CAS 146368-16-3 | Tocris Bioscience [tocris.com]
- 8. goldbio.com [goldbio.com]
- 9. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 13. assaygenie.com [assaygenie.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Methodological & Application
Application Notes and Protocols for CY3-SE Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of amino-modified oligonucleotides with Cyanine 3 (Cy3) succinimidyl ester (SE). The protocols detailed below cover reagent preparation, the labeling reaction, purification of the conjugate, and quality control procedures, ensuring reliable and reproducible results for your research and development needs.
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biomolecules. Its high extinction coefficient, good photostability, and fluorescence quantum yield make it an excellent choice for a variety of applications, including microarrays, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies. The succinimidyl ester (SE) functional group of Cy3 reacts efficiently with primary aliphatic amines, such as those synthetically introduced at the 5' or 3' terminus of an oligonucleotide, to form a stable amide bond. This process, known as NHS ester chemistry, is a common and reliable method for fluorescently labeling oligonucleotides.[1][2][3]
Proper labeling and purification are critical for the success of downstream applications. Inadequate removal of free, unreacted dye can lead to high background signals and inaccurate quantification. This guide provides a detailed, step-by-step protocol for labeling amino-modified oligonucleotides with Cy3-SE, followed by purification and quality control measures.
Materials and Reagents
| Reagent/Material | Specifications |
| Amino-modified oligonucleotide | Lyophilized, with a primary amine at the 5', 3', or an internal position |
| This compound (Succinimidyl Ester) | Desiccated, stored at -20°C and protected from light |
| Labeling Buffer | 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, low water content |
| Precipitation Solution | 3 M Sodium Acetate, pH 5.2 |
| Wash Solution | 70% Ethanol (cold) |
| Resuspension Buffer | Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) |
| Purification System (Optional) | HPLC system with a reverse-phase column, or size-exclusion chromatography columns |
Experimental Protocols
Reagent Preparation
1.1. Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 1 mM.
-
Vortex thoroughly and centrifuge briefly to ensure the oligonucleotide is completely dissolved.
1.2. This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[4]
-
Vortex until the dye is fully dissolved. This solution is sensitive to moisture and should be used promptly.[1]
This compound Labeling Reaction
This protocol is optimized for a reaction volume that can be adjusted based on the amount of oligonucleotide to be labeled.
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM amino-modified oligonucleotide solution.
-
50 µL of the 10 mg/mL this compound stock solution in DMSO.
-
5 µL of 1 M sodium bicarbonate buffer to maintain the alkaline pH.[5]
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-2 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to protect the dye from photobleaching.
Purification of Labeled Oligonucleotide
Purification is a critical step to remove unreacted this compound, which can interfere with downstream applications. Two common methods are provided below.
3.1. Ethanol Precipitation (Standard Method)
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the labeled oligonucleotide.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.
-
After the final wash, remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified Cy3-labeled oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.
3.2. High-Performance Liquid Chromatography (HPLC) Purification (High Purity Method)
For applications requiring highly pure labeled oligonucleotides, ion-pair reversed-phase HPLC is recommended.[6][7]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Column: C18 reverse-phase column.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
-
The successfully labeled oligonucleotide will exhibit a peak at both wavelengths, eluting later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy3 dye.
-
Collect the fractions containing the dual-absorbance peak and lyophilize to obtain the purified product.
Data Presentation and Quality Control
The quality of the labeled oligonucleotide is assessed by determining the concentration and the degree of labeling (DOL).
Spectrophotometric Analysis
-
Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm (A260) and 550 nm (A550) using a spectrophotometer.
-
Calculate the concentration of the oligonucleotide and the Cy3 dye using the following formulas:
-
Concentration of Oligonucleotide (µM) = [A260 - (A550 × CF)] / ε_oligo × path length (cm) × 1000
-
Concentration of Cy3 (µM) = A550 / ε_Cy3 × path length (cm) × 1000
Where:
- CF (Correction Factor): Accounts for the absorbance of Cy3 at 260 nm. For Cy3, this is approximately 0.08.
- ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).
- ε_Cy3: Molar extinction coefficient of Cy3 at 550 nm (approximately 150,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL) = Concentration of Cy3 / Concentration of Oligonucleotide
Expected Results
| Parameter | Typical Value | Notes |
| Dye to Oligo Molar Ratio (in reaction) | 10:1 to 20:1 | A higher excess of dye can drive the reaction to completion but may necessitate more rigorous purification. |
| Labeling Efficiency | > 80% | Calculated as the percentage of labeled oligonucleotide to the total oligonucleotide after the reaction. |
| Purification Yield (Ethanol Precipitation) | 70-90% | This can vary depending on the length and concentration of the oligonucleotide. |
| Degree of Labeling (DOL) | 0.8 - 1.2 | For a single-labeled oligonucleotide, a DOL close to 1.0 indicates successful labeling. |
| Purity (HPLC) | > 95% | The main peak should correspond to the Cy3-labeled oligonucleotide. |
Visualizations
Chemical Reaction Workflow
Caption: Workflow of the this compound labeling reaction with an amino-modified oligonucleotide.
Experimental Workflow Diagram
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. idtdna.com [idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Degree of Labeling: Calculating the Dye-to-Protein Ratio for CY3-SE
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Cyanine 3 (Cy3), an orange-fluorescent dye, is a popular choice for protein labeling due to its brightness and photostability.[1][2] Cy3 succinimidyl ester (CY3-SE) is an amine-reactive derivative that efficiently labels primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, forming a stable amide bond.[1][3]
A critical parameter to control in any protein-dye conjugation is the dye-to-protein ratio, also known as the degree of labeling (DOL).[4] This ratio represents the average number of dye molecules conjugated to each protein molecule.[4] An optimal DOL is crucial for experimental success. Over-labeling can lead to fluorescence quenching and potential loss of the protein's biological activity, while under-labeling results in a weak signal.[4] This document provides a detailed protocol for labeling proteins with this compound and calculating the dye-to-protein ratio using spectrophotometric methods.
Principle of Calculation
The dye-to-protein ratio is determined by measuring the absorbance of the labeled protein solution at two key wavelengths: 280 nm and the maximum absorbance of the dye (λmax for Cy3 is approximately 550 nm).[5][6] The absorbance at 280 nm (A280) is used to determine the protein concentration. However, the dye also absorbs light at 280 nm, which necessitates a correction to accurately determine the protein's contribution to the A280 reading.[6][7] The absorbance at the dye's λmax is used to calculate the concentration of the conjugated dye. By determining the molar concentrations of both the protein and the dye, their ratio can be calculated.[4]
Quantitative Data Summary
The following table summarizes the essential quantitative data required for calculating the dye-to-protein ratio for this compound.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of CY3 (ε_dye_) | 150,000 M⁻¹cm⁻¹ at ~550 nm | [5][8][9] |
| Correction Factor (CF) at 280 nm | 0.08 | [5][9] |
| Molar Extinction Coefficient of Protein (ε_prot) | Protein-specific (can be calculated from the amino acid sequence) | [10] |
Experimental Protocol
This protocol outlines the steps for labeling a protein with this compound and subsequently determining the dye-to-protein ratio.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[11]
-
This compound (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][12]
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.5[11]
-
Gel filtration column (e.g., Sephadex G-25) for purification[12][13]
-
Spectrophotometer
Protein Labeling Workflow
Figure 1. Experimental workflow for protein labeling with this compound and determination of the dye-to-protein ratio.
Detailed Methodology
-
Preparation of Protein Solution :
-
Preparation of this compound Stock Solution :
-
Labeling Reaction :
-
Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer.[5][7] This alkaline pH facilitates the reaction with primary amines.[3]
-
Slowly add the this compound stock solution to the protein solution while gently stirring. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.[11] This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[12][13]
-
-
Purification of the Labeled Protein :
Calculation of the Dye-to-Protein Ratio
-
Measure Absorbance :
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A_280) and at the maximum absorbance of CY3, which is approximately 550 nm (A_dye). Use a 1 cm pathlength cuvette.
-
If the absorbance readings are too high (generally above 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in your calculations.[6]
-
-
Calculate the Molar Concentration of the Protein :
-
First, correct the absorbance at 280 nm for the contribution of the CY3 dye using the following formula: Corrected A_280 = A_280 - (A_dye × CF) where CF is the correction factor for CY3 at 280 nm (0.08).[5]
-
Next, calculate the molar concentration of the protein using the Beer-Lambert law:[10][14] Protein Concentration (M) = Corrected A_280 / ε_prot_ where ε_prot_ is the molar extinction coefficient of your protein in M⁻¹cm⁻¹. This value can often be calculated based on the protein's amino acid sequence.
-
-
Calculate the Molar Concentration of the Dye :
-
Calculate the molar concentration of the CY3 dye using the Beer-Lambert law:[14] Dye Concentration (M) = A_dye / ε_dye_ where ε_dye_ is the molar extinction coefficient of CY3 (150,000 M⁻¹cm⁻¹).
-
-
Calculate the Dye-to-Protein Ratio (Degree of Labeling) :
-
Finally, calculate the ratio of the molar concentrations: Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)
-
This final value represents the average number of CY3 molecules per protein molecule.
Signaling Pathway and Logical Relationship Diagram
The process of calculating the dye-to-protein ratio follows a logical progression of measurements and calculations.
Figure 2. Logical flow for the calculation of the dye-to-protein ratio.
Conclusion
Accurate determination of the dye-to-protein ratio is essential for the successful and reproducible use of fluorescently labeled proteins in research and development. By following this detailed protocol, researchers can confidently label their proteins with this compound and precisely calculate the degree of labeling, ensuring optimal performance in downstream applications.
References
- 1. lifetein.com [lifetein.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. goldbio.com [goldbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. peakproteins.com [peakproteins.com]
Application Notes and Protocols for CY3-SE Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful labeling of biomolecules, such as proteins and antibodies, with CY3-SE (Succinimidyl Ester), an amine-reactive fluorescent dye. Adherence to optimal buffer conditions is critical for achieving high labeling efficiency and preserving the biological activity of the labeled molecule.
Introduction to this compound Labeling
This compound is a bright, orange-fluorescent dye that contains an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines (-NH₂) found on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable covalent amide bond.[1][2] The efficiency of this labeling reaction is highly dependent on the pH and composition of the reaction buffer.
The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state. Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH. Therefore, maintaining an optimal pH is a key factor for successful conjugation.[3][4][5]
Critical Parameters: Buffer pH and Composition
The selection of an appropriate labeling buffer is paramount for maximizing the yield of the desired fluorescently-labeled conjugate while minimizing side reactions.
pH: The optimal pH range for labeling with this compound and other NHS esters is between 8.0 and 9.0.[6] A pH of 8.2 to 8.5 is most commonly recommended to ensure that the primary amino groups on the target molecule are deprotonated and reactive, while the rate of NHS ester hydrolysis remains manageable.[4][5][7]
-
Below pH 8.0: The concentration of protonated, unreactive primary amines increases, leading to significantly lower labeling efficiency.
-
Above pH 9.0: The rate of hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available to react with the target molecule.[3][4]
Buffer Composition: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency.[5][6][8]
Data Presentation: Recommended Labeling Buffers
The following table summarizes the recommended buffers for this compound labeling reactions.
| Buffer | Concentration | Optimal pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | A widely used and effective buffer for NHS ester conjugations.[3][5][9][10][11] |
| Sodium Borate | 50 mM | 8.5 | Another suitable buffer option for maintaining the desired pH.[5] |
| Phosphate Buffer | 0.1 M | 8.3 - 8.5 | A common laboratory buffer that can be used for labeling reactions, ensuring it is free of amine-containing additives.[3][5] |
| PBS (Phosphate-Buffered Saline) | 1X | 7.2 - 7.4 | While the pH is suboptimal, it can be used. However, labeling times may need to be significantly longer, and efficiency may be reduced.[12] It is often used for purification.[6] |
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Ammonium salts
If your protein of interest is in a buffer containing any of these components, it must be exchanged into a recommended labeling buffer via dialysis or gel filtration prior to initiating the labeling reaction.[4][6][10][11]
Experimental Protocols
This protocol is a general guideline for labeling proteins and antibodies with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5][6][13][14]
-
Purification column (e.g., Sephadex G-25)[6]
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[5] This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add the appropriate volume of the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 8:1 and 15:1.[13]
-
Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.[4][15] Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the CY3-labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25).[6]
-
Equilibrate the column with a suitable storage buffer, such as PBS.
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled protein.[6]
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for CY3 (approximately 550 nm).
-
Calculate the DOL to determine the average number of dye molecules per protein molecule.
-
-
Storage:
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH meter
-
1 M NaOH
Procedure:
-
Weigh out 8.4 g of sodium bicarbonate.[5]
-
Dissolve the sodium bicarbonate in approximately 900 mL of deionized water.[5]
-
Adjust the pH to 8.3 by adding 1 M NaOH dropwise while monitoring with a pH meter.[5]
-
Bring the final volume to 1 L with deionized water.[5]
-
The buffer can be filter-sterilized if necessary and stored at 4°C.
Mandatory Visualization
Caption: Workflow for labeling proteins with this compound.
Signaling Pathways and Experimental Workflows
The reaction between this compound and a primary amine on a protein is a direct covalent conjugation and does not involve a biological signaling pathway. The experimental workflow is detailed in the protocol above and visualized in the diagram. The core chemical relationship is the reaction of the amine with the NHS ester to form a stable amide bond.
Caption: Chemical reaction of this compound with a primary amine.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. lifetein.com [lifetein.com]
- 3. interchim.fr [interchim.fr]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. lumiprobe.com [lumiprobe.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note: Purification of CY3-SE Labeled Proteins Using Dialysis
Introduction
Covalent labeling of proteins with fluorescent dyes such as Cyanine3 succinimidyl ester (CY3-SE) is a cornerstone technique in biological research, enabling the visualization and quantification of proteins in a wide array of applications including immunoassays, fluorescence microscopy, and flow cytometry. The labeling reaction involves the formation of a stable amide bond between the primary amines (e.g., lysine residues) on the protein and the N-hydroxysuccinimide (NHS) ester group of the dye.[1] Following the conjugation reaction, it is critical to remove any non-covalently bound or excess free dye from the protein solution.[2][3] Failure to do so can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential artifacts in downstream experiments.
Dialysis is a widely used, gentle, and effective method for separating the relatively small, unconjugated this compound molecules (MW ~766 Da) from the much larger labeled protein.[4] The technique relies on the principle of selective diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[4][5] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules and other low-molecular-weight contaminants diffuse into a large volume of external buffer, known as the dialysate.[4][6] This application note provides a detailed protocol for the purification of CY3-labeled proteins using dialysis, ensuring high purity and recovery of the final conjugate.
Key Experimental Workflow
The overall process involves labeling the protein with the this compound dye, followed by purification via dialysis to remove unconjugated dye, and finally, characterization of the purified conjugate.
Caption: Workflow for CY3 protein labeling and purification.
Materials and Reagents
-
Protein of Interest: 2-10 mg/mL in a suitable buffer.
-
This compound (Succinimidyl Ester): Stored desiccated at -20°C.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the dye.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0. Note: Buffers containing primary amines like Tris or glycine are incompatible with NHS-ester chemistry and must be removed prior to labeling.[7][8][9]
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or another buffer suitable for the protein's stability.
-
Dialysis Tubing/Cassette: Select a Molecular Weight Cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of the protein to be retained.[10] For a typical antibody (~150 kDa), a 10K to 20K MWCO is appropriate.
-
Stir Plate and Stir Bar
-
4°C Refrigerator or Cold Room
-
Spectrophotometer
Experimental Protocols
Protocol 1: Protein Preparation
For optimal labeling, the protein must be in an amine-free buffer.[9]
-
If the protein solution contains Tris, glycine, or other primary amines, perform a buffer exchange into the Labeling Buffer.
-
This can be achieved by dialyzing the protein sample against 1000 volumes of Labeling Buffer for at least 4 hours at 4°C, with one buffer change, or by using a desalting column.[8][11]
-
Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally improve labeling efficiency.[1][8]
Protocol 2: this compound Labeling Reaction
-
Warm a vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[8]
-
Add a 10- to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[8] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[11]
Protocol 3: Purification by Dialysis
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in the Dialysis Buffer for at least 30 minutes.[4] If using a pre-made cassette, follow the manufacturer's instructions for preparation.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the entire labeling reaction mixture into the dialysis bag.[12] Gently remove excess air, leaving some headspace, and seal the other end with a second clip.[12][13]
-
Perform Dialysis: Submerge the sealed dialysis bag in a beaker containing the Dialysis Buffer. The buffer volume should be at least 500-1000 times the sample volume to maintain a steep concentration gradient.[6][14]
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.[12] Stirring prevents the buildup of a localized concentration of free dye at the membrane surface, ensuring efficient diffusion.[6]
-
Allow dialysis to proceed for at least 4 hours or overnight.[12]
-
Change the Buffer: For maximum purity, perform at least two buffer changes. A common schedule is 4 hours, followed by another 4 hours or overnight, each with fresh, cold Dialysis Buffer.[12] Three buffer changes can reduce contaminant levels by a factor of up to 8 x 10^6 (assuming a 200:1 buffer-to-sample ratio).[6]
-
Sample Recovery: After the final dialysis step, carefully remove the bag from the buffer, wipe the outside dry, and transfer the purified labeled protein solution to a clean microcentrifuge tube.
Protocol 4: Characterization of Labeled Protein
It is crucial to determine the final protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[2][15][16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 550 nm (A550 for CY3) using a spectrophotometer.
-
Calculate the concentration of the protein, correcting for the absorbance of the CY3 dye at 280 nm. A correction factor (CF) of 0.08 for CY3 is typically used.[7][11]
-
Corrected A280 = A280 - (A550 × 0.08)
-
Protein Concentration (M) = Corrected A280 / ε_protein (where ε_protein is the molar extinction coefficient of the protein in M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = A550 / (ε_dye × Protein Concentration (M)) (where ε_dye for CY3 is 150,000 M⁻¹cm⁻¹)
-
An ideal DOL is typically between 2 and 10 for antibodies, though the optimal value depends on the specific application.[15][17] Over-labeling can lead to fluorescence quenching and loss of biological activity.[2]
Data Presentation and Troubleshooting
Table 1: Recommended Dialysis Parameters
| Parameter | Recommended Value | Rationale |
| MWCO | 3-5x smaller than protein MW | Ensures >99% retention of the target protein while allowing efficient passage of free dye.[10] |
| Buffer:Sample Ratio | 500:1 to 1000:1 | Maintains a high concentration gradient for efficient diffusion of contaminants.[6][14] |
| Temperature | 4°C | Preserves protein stability and prevents degradation during the lengthy dialysis process.[12][14] |
| Duration | 8 hours to overnight | Allows sufficient time for equilibrium to be approached. |
| Buffer Changes | 2-3 changes | Maximizes the removal of unconjugated dye and other small molecules.[6][12] |
| Agitation | Gentle stirring | Prevents the formation of a Nernst diffusion layer, increasing the rate of purification.[6] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Protein Precipitation in Dialysis Bag | - Buffer pH is too close to the protein's isoelectric point (pI).[14][18]- Salt concentration is too low.[14]- Protein concentration is too high.[14][19]- Slow removal of a stabilizing agent (e.g., imidazole, glycerol).[19][20] | - Ensure the dialysis buffer pH is at least 1-2 units away from the protein's pI.[21]- Maintain adequate ionic strength (e.g., ≥150 mM NaCl) in the dialysis buffer.[20][21]- Consider adding stabilizing agents like 5-10% glycerol to the dialysis buffer.[18][21]- Perform a step-wise dialysis with gradually decreasing concentrations of the initial stabilizing agent. |
| Low Protein Recovery | - Incorrect MWCO was chosen (too large).- Protein adhered to the dialysis membrane. | - Verify that the MWCO is significantly smaller than the protein's molecular weight.- Use low-protein-binding dialysis membranes (e.g., regenerated cellulose). |
| High Background (Residual Free Dye) | - Insufficient dialysis time or too few buffer changes.- Inadequate buffer-to-sample volume ratio. | - Increase dialysis time to overnight and perform at least 3 buffer changes with fresh buffer.[12]- Increase the volume of the dialysis buffer.[14] |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye.- Incorrect buffer pH (too low).- Presence of primary amines in the protein buffer. | - Use fresh, anhydrous DMSO/DMF to dissolve the dye immediately before use.[8]- Ensure the labeling buffer pH is between 8.3 and 9.0.[1][9]- Perform thorough buffer exchange to remove interfering substances like Tris or glycine.[9] |
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 11. benchchem.com [benchchem.com]
- 12. static.igem.org [static.igem.org]
- 13. youtube.com [youtube.com]
- 14. agrisera.com [agrisera.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for CY3-SE in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of chromosomes.[1][2] This is achieved by using fluorescently labeled nucleic acid probes that bind to specific DNA or RNA sequences with high complementarity.[2][3] Among the various fluorophores available, Cyanine 3 (Cy3) is a bright, photostable, and versatile orange-fluorescent dye well-suited for FISH applications.[4][5] This document provides detailed application notes and protocols for the use of CY3-succinimidyl ester (CY3-SE) in preparing labeled probes for FISH experiments.
This compound is an amine-reactive dye that readily forms a stable amide bond with primary amines, making it ideal for labeling amine-modified oligonucleotides.[4][6] Cy3-labeled probes offer several advantages in FISH, including a high fluorescence quantum yield, low background signal, and high resistance to photobleaching, allowing for robust and sensitive detection of target sequences.[7]
Core Properties of CY3 Dye
Understanding the spectral and physicochemical properties of Cy3 is crucial for successful experimental design and data acquisition.
| Property | Value / Description |
| Excitation Maximum (λex) | ~550-555 nm[5][8] |
| Emission Maximum (λem) | ~570-572 nm[5][6][9] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[5] |
| Quantum Yield | ~0.15 - 0.24[5][10] |
| Reactive Form | N-hydroxysuccinimide (NHS) ester (amine-reactive)[4][6] |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10)[6][11] |
| Photostability | Moderate to good, superior to fluorescein (FITC)[5][7] |
| Solubility | Water, DMSO, DMF[4][6] |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide modified with a primary amine group.
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
This compound (Sulfo-Cy3 NHS ester)[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[13]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3 (amine-free)[13]
-
Nuclease-free water
-
Purification column (e.g., desalting column) or HPLC system[14]
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (cold)
-
70% Ethanol (cold)
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[13]
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for at least 2 hours at room temperature in the dark. An overnight incubation may improve labeling efficiency.[14]
-
-
Purification of the Labeled Probe: It is crucial to remove unreacted this compound from the labeled probe.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.[13]
-
Add 2.5-3 volumes of cold 100% ethanol and mix well.[13]
-
Incubate at -20°C for at least 30 minutes.[13]
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes to pellet the oligonucleotide.[13]
-
Carefully discard the supernatant.
-
Wash the pellet twice with cold 70% ethanol.[13]
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Column Purification: Alternatively, use a desalting column according to the manufacturer's instructions to separate the labeled probe from the free dye.[14] For higher purity, HPLC purification is recommended.[9][14]
-
-
Quantification and Storage:
-
Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
The degree of labeling (DOL) can be calculated to determine the average number of dye molecules per oligonucleotide.[13]
-
Store the labeled probe at -20°C, protected from light. Properly stored probes are stable for at least 6 months.[9]
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with CY3-Labeled Probes
This is a general protocol for performing FISH on cultured cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
CY3-labeled oligonucleotide probe
-
Pre-treated slides with fixed cells or tissue sections
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidity chamber
Procedure:
-
Slide Preparation:
-
Prepare slides with fixed cells or tissue sections according to standard laboratory protocols. This may include steps like RNase treatment, pepsin digestion, and dehydration in an ethanol series.[15]
-
-
Probe Preparation:
-
Dilute the CY3-labeled probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
-
Denaturation:
-
Apply the probe solution to the slide and cover with a coverslip.
-
Denature the probe and the target DNA by incubating the slide on a heat block at 70-80°C for 5-10 minutes.[15]
-
-
Hybridization:
-
Transfer the slide to a humidified chamber and incubate overnight at 37°C.[15]
-
-
Post-Hybridization Washes:
-
Counterstaining:
-
Incubate the slides in a DAPI solution for 10 minutes to stain the nuclei.[15]
-
Rinse briefly in wash buffer.
-
-
Mounting and Visualization:
-
Mount the slides with an antifade mounting medium.
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., a TRITC filter set) and DAPI.[6]
-
Diagrams
Caption: Experimental workflow for this compound FISH.
Caption: Troubleshooting guide for common FISH issues.
Troubleshooting
Successful FISH experiments require careful optimization at each step. Here are some common issues and potential solutions when using CY3-labeled probes.
| Problem | Possible Cause | Suggested Solution |
| Poor or No Signal | Inefficient probe labeling. | Verify labeling efficiency by spectrophotometry.[16] |
| Suboptimal denaturation or hybridization conditions. | Optimize temperature and time for denaturation and hybridization.[16] | |
| Inadequate sample permeabilization. | Ensure proper permeabilization to allow probe entry.[16] | |
| Low probe concentration. | Increase the probe concentration.[16] | |
| High Background | Insufficient washing. | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[16] |
| Non-specific binding of the probe. | Include blocking agents in the hybridization buffer. Optimize probe concentration. | |
| Probe is too concentrated. | Decrease the probe concentration. | |
| Uneven or Patchy Signal | Incomplete denaturation. | Ensure uniform heating of the slide during denaturation. |
| Uneven probe distribution. | Ensure the probe solution is spread evenly under the coverslip.[16] | |
| Air bubbles trapped under the coverslip. | Avoid introducing air bubbles when applying the coverslip. | |
| Rapid Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and use an antifade mounting medium.[16] |
| Microscope settings are not optimal. | Use neutral density filters to reduce the intensity of the excitation light. |
Conclusion
This compound is a reliable and effective reagent for labeling oligonucleotide probes for Fluorescence In Situ Hybridization. Its bright fluorescence, good photostability, and straightforward conjugation chemistry make it a valuable tool for researchers in various fields, including basic research, diagnostics, and drug development.[7][11] By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can achieve high-quality and reproducible FISH results.
References
- 1. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 2. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 3. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
CY3-SE Labeling for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Cyanine3-Succinimidyl Ester (CY3-SE) in flow cytometry. CY3 is a bright and photostable fluorescent dye belonging to the cyanine family. Its succinimidyl ester derivative allows for the covalent labeling of primary amines on proteins, making it an excellent choice for conjugating antibodies and other probes for flow cytometric analysis. CY3 is optimally excited by the 532 nm laser line and emits in the orange-red region of the spectrum, making it compatible with many standard flow cytometer configurations. These notes offer comprehensive guidance on antibody conjugation, cell staining protocols, and considerations for multicolor panel design to enable robust and reproducible results in your research.
Quantitative Data of Common Fluorophores
The selection of appropriate fluorophores is critical for successful multicolor flow cytometry. The brightness of a fluorophore, often quantified by the Staining Index (SI), is a key consideration. The SI is a measure of the ability to resolve a stained population from an unstained population.[1][2] Below is a table summarizing the spectral properties and relative brightness of CY3 and other commonly used fluorophores. Brighter fluorophores are generally recommended for detecting antigens with low expression levels, while dimmer fluorophores can be used for highly expressed markers.[3][4]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Staining Index) |
| FITC | 495 | 519 | ++ |
| Alexa Fluor 488 | 495 | 519 | +++ |
| CY3 | 550 | 570 | +++ |
| Alexa Fluor 555 | 555 | 565 | ++++ |
| R-PE | 565 | 578 | +++++ |
| PerCP | 482 | 678 | ++ |
| APC | 650 | 660 | ++++ |
| Alexa Fluor 647 | 650 | 668 | ++++ |
Relative brightness is a generalized ranking based on published data and can vary depending on the instrument, antibody conjugate, and cell type.
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the covalent labeling of a primary antibody with this compound. The succinimidyl ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). Adjust the antibody concentration to 1-2 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Add 1 M Sodium Bicarbonate to the antibody solution to a final concentration of 0.1 M. This will raise the pH to the optimal range for the conjugation reaction.
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing. A molar ratio of 10:1 (dye:antibody) is a good starting point, but the optimal ratio should be determined empirically.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the CY3-conjugated antibody from the unconjugated dye using a desalting column equilibrated with PBS, pH 7.4.
-
Concentration and Storage: Determine the concentration and degree of labeling of the conjugated antibody by measuring the absorbance at 280 nm and 550 nm. Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Caption: Workflow for Antibody Conjugation with this compound.
Cell Surface Staining with CY3-Conjugated Antibody
This protocol is for staining cell surface antigens on a single-cell suspension for flow cytometry analysis.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
CY3-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block reagent
-
(Optional) Viability dye
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Fc Block (Optional): To reduce non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
-
Staining: Add the predetermined optimal concentration of the CY3-conjugated antibody to 100 µL of the cell suspension (1 x 10^6 cells).
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol.
-
Resuspension: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 532 nm or 561 nm laser.
Caption: Workflow for Cell Surface Staining with a CY3-Conjugated Antibody.
Intracellular Staining with CY3-Conjugated Antibody
This protocol allows for the detection of intracellular antigens. It involves fixing and permeabilizing the cells to allow the antibody to access its target inside the cell.[3][5]
Materials:
-
Single-cell suspension
-
CY3-conjugated primary antibody
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
FACS tubes
Procedure:
-
Cell Surface Staining (Optional): If staining for both surface and intracellular markers, perform the cell surface staining protocol first.
-
Fixation: After surface staining (if performed), wash the cells and then resuspend them in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Intracellular Staining: Add the optimal concentration of the CY3-conjugated antibody to the permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Resuspension: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
References
Application Notes and Protocols for CY3-SE Conjugation in Single-Molecule FRET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CY3 succinimidyl ester (CY3-SE) for labeling biomolecules, a critical step in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. Detailed protocols for protein and oligonucleotide conjugation, purification, and quantification are presented, alongside key photophysical data and troubleshooting advice to ensure successful and reproducible smFRET studies.
Introduction to CY3 for smFRET
Cyanine3 (Cy3) is a bright and photostable fluorescent dye widely employed as a donor fluorophore in smFRET studies, often paired with Cy5 as the acceptor.[1][2] Its succinimidyl ester derivative, this compound, is an amine-reactive compound that readily forms stable amide bonds with primary amines (e.g., the N-terminus of proteins and the ε-amino group of lysine residues) and amine-modified oligonucleotides.[3][4] This specific and efficient conjugation chemistry makes this compound an ideal tool for site-specifically labeling biomolecules to investigate their structure, dynamics, and interactions at the single-molecule level.
An ideal fluorophore for single-molecule studies should be bright, photostable, and have a high quantum yield.[5] Cy3 meets these criteria, exhibiting a high extinction coefficient and a good quantum yield, which ensures sensitive detection.[6] The choice of fluorophore and the quality of the labeled sample are paramount for successful smFRET experiments, which can reveal transient conformational changes and complex biological pathways.[5]
Quantitative Data Summary
For effective experimental design and data analysis, it is crucial to understand the photophysical properties of CY3 and the parameters for successful conjugation. The following tables summarize key quantitative data for CY3.
Table 1: Photophysical Properties of CY3
| Property | Value | Reference |
| Maximum Excitation (λ_ex_) | ~550 - 555 nm | [6][7] |
| Maximum Emission (λ_em_) | ~568 - 570 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [6][7] |
| Quantum Yield (Φ) | ~0.31 (can vary with environment) | [6] |
| Förster Radius (R₀) with Cy5 | ~5.4 nm | [9] |
Table 2: Recommended Parameters for this compound Conjugation
| Parameter | Proteins | Oligonucleotides | Reference |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | 0.1 M Sodium Bicarbonate/Carbonate Buffer | [6][10] |
| Optimal pH | 8.2 - 8.5 | 8.5 - 9.0 | [10][11] |
| Dye:Biomolecule Molar Ratio | 3:1 to 20:1 | 10:1 to 20:1 | [6] |
| Reaction Temperature | Room Temperature | Room Temperature | [12] |
| Reaction Time | 1 - 3 hours | 2 hours to overnight | [10][12] |
| Solvent for this compound Stock | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | [6][10] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to proteins and oligonucleotides, including purification and calculation of the degree of labeling.
Protein Labeling with this compound
This protocol is optimized for labeling 1 mg of a protein with a molecular weight of approximately 150 kDa (e.g., IgG). Adjustments may be necessary for other proteins.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Conjugation Reaction:
-
Purification of the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the protein concentration and DOL using the following formulas:[7][18]
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × 0.08) (The correction factor of 0.08 accounts for the absorbance of Cy3 at 280 nm)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A₅₅₀ / 150,000
-
DOL = Dye Concentration / Protein Concentration
-
-
Experimental Workflow for Protein Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. Multicolor Single-Molecule FRET for DNA and RNA Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. abpbio.com [abpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cy3-SE Labeling Efficiency
Welcome to the technical support center for Cy3 succinimidyl ester (SE) labeling. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during fluorescent labeling experiments, particularly low labeling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific problems you may encounter.
Q1: My Cy3-SE labeling efficiency is very low. What are the primary factors I should investigate?
Low labeling efficiency is a frequent challenge that can stem from several sources. The most common culprits are related to reaction conditions, buffer composition, the integrity of the dye, and the properties of the molecule being labeled. A systematic approach to troubleshooting these factors will help identify and resolve the issue.
Q2: How do I know if my labeling reaction was unsuccessful or if the fluorescence is just low?
It's crucial to distinguish between poor labeling and other issues that can lead to a weak fluorescent signal. A low fluorescence output doesn't necessarily mean the labeling reaction failed.[1] It could be due to:
-
Fluorescence Quenching: This can occur if the dye molecules are too close to each other on the protein (over-labeling) or if the dye is in an unfavorable microenvironment, such as near aromatic amino acids.[1]
-
Precipitation: Your labeled molecule may have precipitated out of solution during the reaction.[1][2]
To determine the actual level of dye incorporation, you should calculate the Degree of Labeling (DOL).[1]
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing low labeling efficiency, follow these troubleshooting steps:
Step 1: Verify Your Reaction Conditions
The reaction between this compound and primary amines is highly sensitive to the experimental environment.
| Parameter | Recommendation | Troubleshooting Tips |
| pH | Optimal range is 8.2 - 8.5.[3] A pH of 8.3 is often cited as ideal.[3][4][5] | - Below pH 8.0, the primary amines on your protein will be protonated and less reactive.[6] - Above pH 8.5, the hydrolysis of the NHS ester increases, reducing the amount of active dye available for labeling.[3][6] - Use a freshly calibrated pH meter to verify the pH of your reaction buffer.[6] |
| Temperature & Incubation Time | Typically 1 hour at room temperature.[3] Can also be performed at 4°C overnight to minimize hydrolysis.[6] | - If you suspect dye hydrolysis is an issue, switch to a lower temperature for a longer incubation period.[6] - Protect the reaction from light to prevent photobleaching of the Cy3 dye.[3][7] |
| Reactant Concentrations | Protein concentration should be at least 2 mg/mL, with 10 mg/mL being optimal.[3][8] | - Low protein concentrations can lead to reduced labeling efficiency due to the competing hydrolysis reaction.[6] - Consider concentrating your protein solution if it is below 2 mg/mL.[3] |
| Dye-to-Protein Molar Ratio | Start with a molar ratio of 10:1 to 20:1 (dye:protein).[5][9] This may require optimization. | - Too few dye molecules will result in a low signal. - Too many can lead to over-labeling, causing fluorescence quenching or protein precipitation.[1][2][10] |
Step 2: Check Your Buffer Composition
The choice of buffer is critical for a successful labeling reaction.
Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound dye, significantly reducing your labeling efficiency.[3][6]
Solution:
-
Always use an amine-free buffer.
-
Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.[3]
-
If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[3]
Step 3: Assess the Quality and Handling of Your this compound Dye
The stability and proper handling of the this compound dye are paramount.
Issue: this compound is susceptible to hydrolysis, especially in the presence of moisture.
Solutions:
-
Storage: Store the solid this compound dye at -20°C or -80°C, protected from light and moisture.[11]
-
Stock Solution: Prepare the this compound stock solution immediately before use in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5][11]
-
Stability of Stock: Once reconstituted, the stability of the dye in solution is limited. It is recommended to use it promptly.[11]
Step 4: Evaluate Your Protein/Molecule of Interest
The properties of the molecule you are trying to label can influence the outcome.
Issue: The primary amines (N-terminus and lysine residues) on the protein surface may not be accessible to the dye due to steric hindrance.[6]
Solutions:
-
Protein Purity: Ensure you are using a highly purified protein solution, as impurities can interfere with the reaction.
-
Structural Information: If available, consult the 3D structure of your protein to assess the accessibility of lysine residues.
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol is a starting point and may require optimization for your specific protein.
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction:
-
Add the appropriate volume of the this compound stock solution to your protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Mix gently but thoroughly. Avoid vigorous vortexing that could denature the protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
-
Purification:
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[12]
-
Measure the absorbance of the purified, labeled protein at 280 nm (A_prot) and ~550 nm (A_dye, the absorbance maximum for Cy3).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.09).
-
ε_prot is the molar extinction coefficient of your protein.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.[5]
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
Caption: Chemical reaction of a Cy3-NHS ester with a primary amine on a protein.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy3-SE Conjugates
Welcome to the technical support center for optimizing your experiments using Cy3 succinimidyl ester (SE) conjugates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for labeling proteins with Cy3-SE?
A1: For efficient labeling, it is crucial to control the reaction environment. The primary amino groups on the protein, which react with the NHS ester of this compound, must be deprotonated. This is typically achieved at a pH between 8.0 and 8.5.[1][2][3] Using an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS (phosphate-buffered saline), is essential to prevent the buffer from competing with the target molecule for the dye.[2][4] The reaction should be carried out at room temperature for 1 to 6 hours, protected from light to prevent photobleaching of the Cy3 dye.[4][5]
Q2: How do I determine the correct dye-to-protein molar ratio for my conjugation?
A2: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), balances signal intensity with the preservation of the biomolecule's function. A typical starting point is a molar ratio of 10:1 to 20:1 (dye:protein).[6] However, the ideal ratio is protein-dependent and should be determined empirically.[7] Over-labeling can lead to fluorescence quenching and may impair the protein's activity, while under-labeling will result in a weak signal.[1][8] We recommend performing a titration to find the lowest concentration of the Cy3-conjugated antibody that still provides a strong, specific signal.[7]
Q3: My this compound conjugate has poor solubility. How can I resolve this?
A3: this compound should first be dissolved in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution before adding it to your aqueous reaction buffer.[1][5] If precipitation occurs, gentle heating and/or sonication can help dissolve the dye.[5] When adding the dye stock solution to your protein solution, ensure the final concentration of the organic solvent remains low (typically <10% v/v) to avoid denaturing the protein.[1] For proteins sensitive to organic solvents, consider using a more water-soluble version of the dye, such as sulfo-Cy3-SE.[4]
Q4: How should I store my this compound dye and the final conjugate?
A4: The dry this compound powder should be stored at -20°C, protected from light and moisture.[4][7] Once reconstituted in an organic solvent, it is best to use it immediately, though short-term storage at -20°C (for a few weeks) is possible if moisture is strictly avoided.[7] The final purified Cy3-conjugate is more stable and can generally be stored at 4°C in the dark for several months, often with a carrier protein like BSA and a preservative.[7][9] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates, focusing on identifying the cause and providing actionable solutions.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | - Verify pH: Ensure the reaction buffer pH is between 8.0 and 8.5.[1][2] - Avoid Amine Buffers: Check that your buffer (e.g., Tris, glycine) does not contain primary amines. If so, dialyze your protein into an amine-free buffer like PBS or bicarbonate buffer.[2] - Optimize Dye:Protein Ratio: Increase the molar excess of this compound in the conjugation reaction. Perform a titration to find the optimal ratio.[1] - Check Protein Concentration: Labeling efficiency is concentration-dependent. If the protein concentration is low (<2 mg/mL), consider concentrating it first.[2][3] |
| Photobleaching | - Protect from Light: Minimize exposure of the dye and conjugate to light during all steps of the experiment (labeling, purification, storage, and imaging).[4][10] - Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to protect the fluorophore from photobleaching during imaging.[7][10] |
| Incorrect Imaging Settings | - Verify Filters and Lasers: Ensure your microscope's excitation source (e.g., ~550 nm laser) and emission filter (e.g., ~570 nm) are appropriate for Cy3.[11][12] - Optimize PMT Gain: For scanners, the optimal Photomultiplier Tube (PMT) gain is often between 500V and 900V, but this should be determined empirically to maximize the signal-to-noise ratio without saturating the brightest signals.[13][14] |
| Low Target Expression | - Confirm Expression: Use a positive control or an alternative method like Western blotting to verify that the target protein is expressed in your sample.[7][10] |
Issue 2: High Background Fluorescence
High background can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Unbound Free Dye | - Thorough Purification: Ensure all unconjugated this compound is removed after the labeling reaction. Use purification methods like size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[1][5][15] A second round of purification may be necessary if the background persists.[2] |
| Non-specific Antibody Binding | - Optimize Antibody Concentration: Use the lowest possible concentration of the Cy3-conjugated antibody that still provides a strong specific signal. Perform a dilution series to determine this optimal concentration.[7][16] - Effective Blocking: Use an appropriate blocking buffer (e.g., 5% normal serum from the secondary antibody's host species or 1-5% BSA) to block non-specific binding sites.[7][16][17] Increasing the blocking time can also help.[18] - Increase Washing: Extend the duration and/or number of wash steps after antibody incubation to remove unbound and non-specifically bound antibodies. Using a mild detergent like Tween-20 in the wash buffer can be beneficial.[7][16][18][19] |
| Sample Autofluorescence | - Use Controls: Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[7][10][20] - Optimize Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[21][22] Use fresh fixative solutions and consider alternative fixation methods if autofluorescence is high.[10] - Background Quenching: Consider using a background suppressor agent.[17] |
| Contaminated Reagents | - Use Fresh Buffers: Ensure all buffers and solutions are freshly prepared and filtered to avoid fluorescent contaminants. |
Experimental Protocols
Protocol 1: Standard this compound Protein Labeling
This protocol provides a general guideline for conjugating this compound to an antibody (e.g., IgG).
-
Prepare the Protein:
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of this compound stock solution to the protein solution while gently vortexing. Aim for a 10:1 molar ratio of dye to protein as a starting point.[6][15]
-
Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.[1]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[5]
-
-
Purification of the Conjugate:
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the protein concentration and DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[3]
-
Protocol 2: Immunofluorescence Staining
This protocol outlines a general workflow for using a Cy3-conjugated secondary antibody.
-
Sample Preparation: Prepare and fix cells or tissue sections according to your standard protocol.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Blocking: Incubate the sample in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for at least 30-60 minutes to reduce non-specific binding.[16]
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS containing 0.1% Tween 20 for 5 minutes each.[21]
-
Secondary Antibody Incubation: Incubate with the Cy3-conjugated secondary antibody at its optimal dilution in blocking buffer for 1-2 hours at room temperature, protected from light.[21]
-
Final Washes: Repeat the washing step as in step 5, ensuring all incubations and washes are performed in the dark.[21]
-
Mounting and Imaging: Mount the sample using an antifade mounting medium and image using a fluorescence microscope with the appropriate filters for Cy3.[10]
Visual Guides
References
- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. luminwaves.com [luminwaves.com]
- 12. benchchem.com [benchchem.com]
- 13. bu.edu [bu.edu]
- 14. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. biotium.com [biotium.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. benchchem.com [benchchem.com]
- 22. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
preventing non-specific binding of CY3-SE labeled antibodies
Welcome to the technical support center for Cy3-SE labeled antibodies. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges with non-specific binding and high background in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Cy3-labeled antibodies?
Non-specific binding refers to the attachment of the Cy3-labeled antibody to unintended targets within your sample, rather than the antigen of interest. This can be caused by several factors, including hydrophobic interactions, ionic forces, and binding to Fc receptors on cells.[1] The result is high background signal, which can obscure the specific staining and make data interpretation difficult.[1][2]
Q2: What are the most common causes of high background staining?
High background staining is a frequent issue in immunofluorescence and can stem from several sources:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the cell or tissue sample.[2]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to oversaturation and binding to low-affinity, non-target sites.[2][3][4]
-
Problems with Fixation: Over-fixation can alter tissue morphology and expose charged groups, leading to increased non-specific antibody attachment.[2][5][6] Under-fixation can lead to poor tissue preservation and diffusion of antigens.[6][7]
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies effectively.[3][4]
-
Hydrophobic and Ionic Interactions: Antibodies may bind non-specifically to various tissue components due to these chemical forces.[1]
-
Endogenous Fc Receptors: Certain cells (e.g., immune cells) have receptors that can bind the Fc region of antibodies non-specifically.[8]
-
Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for background signal.[5][9]
Q3: How does the Cy3 labeling process itself contribute to non-specific binding?
If the antibody labeling with Cy3 succinimidyl ester (SE) is not optimal, it can lead to problems. Over-labeling (a high dye-to-protein ratio) can increase the overall hydrophobicity of the antibody, promoting non-specific interactions.[5] Conversely, having too much unconjugated (free) Cy3 dye in the antibody solution due to improper purification can lead to high, diffuse background staining.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: High background across the entire sample.
This often indicates a systemic issue with one of the protocol steps. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for high background staining.
Problem: Non-specific binding is observed, but the specific signal is also weak.
This can happen if troubleshooting steps reduce both specific and non-specific signals.
-
Cause: The antibody concentration might be too low, or the blocking agent is too harsh.
-
Solution: First, perform an antibody titration to find the optimal concentration that provides a good signal-to-noise ratio.[3][5][10] If using serum as a blocking agent, ensure it is not from the same species as the primary antibody.[11] You can also try a different blocking agent, like Bovine Serum Albumin (BSA) or casein, which may be less inhibitory.[12]
Problem: I see punctate (dot-like) background staining.
-
Cause: This can be due to aggregated antibodies or precipitated secondary detection reagents.
-
Solution: Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before diluting it for your experiment. Also, ensure all buffers are filtered to remove precipitates.
Quantitative Data Summary
Proper concentrations and incubation times are critical for minimizing non-specific binding. Use the following tables as a starting point for your optimizations.
Table 1: Recommended Concentrations for Blocking Agents
| Blocking Agent | Application | Recommended Concentration | Notes |
| Normal Serum | IHC/ICC | 5-10% in PBS with 0.1% Triton X-100 | Use serum from the species in which the secondary antibody was raised.[13] |
| Bovine Serum Albumin (BSA) | IHC/ICC, Western Blot | 1-5% in PBS with detergent | A good general-purpose blocking agent.[1][13] |
| Non-fat Dry Milk | Western Blot | 1-5% in TBS-T | Not recommended for detecting phosphoproteins due to high casein content.[13] |
| Casein | ELISA, Western Blot | 0.5-1% in PBS | Can be a very effective blocking agent, sometimes superior to BSA.[12] |
Table 2: Typical Antibody Dilutions and Incubation Times
| Antibody Type | Typical Concentration | Incubation Time | Incubation Temperature |
| Purified Polyclonal Ab | 1.7-15 µg/mL | Overnight | 4°C |
| Monoclonal Ab | 5-25 µg/mL | 1-2 hours | Room Temperature |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each antibody and application.[10]
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining with a Cy3-Labeled Primary Antibody
This protocol is a general guideline for immunocytochemistry (ICC).
-
Cell Preparation: Grow cells on sterile glass coverslips to a confluence of 60-80%.[14]
-
Fixation: Rinse cells briefly with 1X PBS. Fix for 5-10 minutes in 4% paraformaldehyde. Caution: Over-fixation can increase background.[2][6]
-
Washing: Wash cells three times for 5 minutes each with 1X PBS.
-
Permeabilization: If targeting an intracellular antigen, incubate cells in 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the Cy3-labeled primary antibody in the blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C in a dark, humidified chamber.[15]
-
Washing: Wash cells three times for 5 minutes each with PBS containing 0.1% Tween 20 to remove unbound antibodies.[3]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash once more with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize with a fluorescence microscope using the appropriate filter set for Cy3 (Excitation ~550 nm / Emission ~570 nm).
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. biossusa.com [biossusa.com]
- 3. biocompare.com [biocompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What are the consequences of under-fixation or over-fixation? | AAT Bioquest [aatbio.com]
- 7. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Primary Antibody Selection & Optimization: R&D Systems [rndsystems.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. ptgcn.com [ptgcn.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
CY3-SE Solubility and Labeling: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with CY3-SE (Cyanine3-N-hydroxysuccinimidyl ester) solubility in aqueous buffers during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sulfo-CY3-SE, and which one should I use?
A1: The key difference lies in their solubility in aqueous solutions. Standard this compound is a non-sulfonated cyanine dye that is inherently hydrophobic and has poor water solubility.[1][] To use it in aqueous buffers, it must first be dissolved in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3] In contrast, Sulfo-CY3-SE has sulfonate groups that significantly enhance its water solubility, allowing for direct dissolution in aqueous buffers without the need for organic solvents.[1][][3]
For most biological applications requiring the labeling of proteins or nucleic acids in aqueous environments, Sulfo-CY3-SE is recommended as it simplifies the labeling process and reduces the risk of dye precipitation and protein denaturation that can be caused by organic solvents.[1]
Q2: My this compound is not dissolving in my aqueous buffer. What is the problem?
A2: If you are using non-sulfonated this compound, it will not dissolve directly in aqueous buffers.[1][] You must first prepare a concentrated stock solution in an anhydrous organic solvent such as DMF or DMSO.[4][5][6] This stock solution is then added to your reaction buffer containing the molecule to be labeled. For sulfonated this compound, which is water-soluble, difficulty in dissolving may indicate that the dye has degraded or that the buffer conditions are suboptimal.
Q3: What is the recommended solvent for creating a this compound stock solution?
A3: For non-sulfonated this compound, anhydrous DMSO or DMF are the recommended solvents for preparing stock solutions.[4][5][6] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.
Q4: At what pH should I perform my labeling reaction with this compound?
A4: The labeling reaction with NHS esters like this compound is pH-dependent. The reaction involves the conjugation to primary amines on molecules like proteins and peptides.[7] The optimal pH range for this reaction is typically between pH 7.2 and 8.5 .[7] While the reaction is more efficient at a slightly alkaline pH, a higher pH also significantly increases the rate of hydrolysis of the NHS ester, which deactivates the dye.[7][8][9] The half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[8][9]
Q5: Which buffers should I avoid when working with this compound?
A5: You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[6][7] These buffers will compete with your target molecule for reaction with the this compound, leading to inefficient labeling.[6][7]
Q6: How can I tell if my this compound has hydrolyzed?
A6: Hydrolyzed this compound will not be reactive towards primary amines, resulting in failed or inefficient labeling experiments.[9] The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be detected spectrophotometrically by an increase in absorbance at 260-280 nm.[9] If you suspect your dye stock has hydrolyzed, it is best to use a fresh vial of the dye. To prevent hydrolysis, always use anhydrous solvents for stock solutions and store the dye desiccated at the recommended temperature.[8][9]
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Addition to Aqueous Buffer
-
Possible Cause 1: You are using non-sulfonated this compound which has low aqueous solubility.[1][]
-
Solution: Ensure you are using the correct procedure for non-sulfonated cyanine dyes. First, dissolve the dye in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution. Then, add the stock solution dropwise to your aqueous reaction buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., 1-10%).
-
-
Possible Cause 2: The concentration of this compound in the reaction is too high, exceeding its solubility limit.
-
Solution: Try reducing the concentration of the this compound stock solution or the volume added to the reaction buffer. For some formulations, solubility can be enhanced with additives. A clear solution of at least 2.5 mg/mL (3.43 mM) has been achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]
-
-
Possible Cause 3: The buffer composition is causing the dye to precipitate.
-
Solution: Ensure your buffer is compatible with the dye and your target molecule. In some cases, increasing the ionic strength of the buffer can improve the solubility of charged molecules.
-
Issue 2: Low or No Labeling Efficiency
-
Possible Cause 1: The this compound has been hydrolyzed.
-
Possible Cause 2: The pH of the reaction buffer is not optimal.
-
Solution: Check the pH of your reaction buffer and adjust it to be within the recommended range of 7.2-8.5.[7]
-
-
Possible Cause 3: The reaction buffer contains primary amines.
-
Solution: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[7]
-
-
Possible Cause 4: Insufficient concentration of the target molecule or dye.
-
Solution: Increase the molar ratio of dye to the target molecule. Be mindful of potential issues with protein precipitation or aggregation at very high dye-to-protein ratios.
-
Data Presentation
Table 1: Quantitative Solubility Data for this compound Formulations
| Formulation | Achievable Concentration | Solvent System | Reference |
| This compound with co-solvents | ≥ 2.5 mg/mL (3.43 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4][5] |
| Sulfo-NHS Esters (general) | ~10 mM | Water | [8] |
Table 2: Recommended Buffer Conditions for this compound Labeling
| Parameter | Recommendation | Rationale | Incompatible Reagents |
| pH | 7.2 - 8.5 | Balances reactivity towards primary amines with the rate of NHS ester hydrolysis.[7] | - |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES | These buffers do not contain primary amines that would compete in the labeling reaction.[7] | Tris, Glycine[6][7] |
| Additives | For non-sulfonated this compound: 1-10% DMSO or DMF (final) | To ensure the dye remains in solution in the aqueous reaction mixture.[1][3] | - |
Experimental Protocols
General Protocol for Dissolving Non-Sulfonated this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
-
Prepare a stock solution of the dye at a concentration of 1-10 mg/mL in anhydrous DMSO or DMF.[6]
-
Vortex the solution until the dye is completely dissolved.
-
This stock solution is now ready to be added to the aqueous reaction buffer.
General Protocol for Labeling Proteins with this compound
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, borate buffer) at a pH between 7.2 and 8.5.[7]
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific application but is often in the range of 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.[10]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Competing reactions of CY3-NHS ester in aqueous buffer.
Caption: General experimental workflow for protein labeling with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Enhancing the Stability of CY3-SE Labeled Proteins
Welcome to the technical support center for CY3-SE labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your fluorescently labeled proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the labeling and handling of this compound labeled proteins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 8.2-8.5 for NHS-ester reactions with primary amines. 2. Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that compete with the protein for reaction with the this compound dye. 3. Low Protein Concentration: Labeling efficiency is dependent on the concentration of the protein. 4. Hydrolyzed this compound: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to an aqueous environment before the labeling reaction. | 1. Optimize pH: Ensure the reaction buffer pH is between 8.2 and 8.5. Use a freshly prepared buffer and verify the pH. 2. Use Amine-Free Buffers: Switch to an amine-free buffer system such as phosphate-buffered saline (PBS), borate, or bicarbonate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange prior to labeling. 3. Increase Protein Concentration: If possible, concentrate your protein solution to at least 2 mg/mL for optimal labeling. 4. Use Fresh Dye: Prepare the this compound solution immediately before use. Minimize the time the dye is in an aqueous environment before adding it to the protein solution. |
| Protein Precipitation during or after Labeling | 1. Over-labeling: Excessive labeling can alter the protein's isoelectric point and solubility, leading to aggregation. 2. Poorly Soluble Dye: The non-sulfonated form of this compound has limited aqueous solubility. 3. Unstable Protein: The protein itself may be inherently unstable under the labeling conditions (e.g., pH, temperature). | 1. Reduce Dye-to-Protein Ratio: Decrease the molar excess of this compound in the labeling reaction. A starting point of a 10-15 fold molar excess of dye is recommended, which can then be optimized. 2. Use Sulfonated Dye: Consider using a water-soluble sulfo-CY3-SE variant to improve solubility in aqueous buffers. 3. Optimize Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the buffer composition is optimal for your specific protein's stability. |
| High Background Fluorescence | 1. Incomplete Removal of Free Dye: Unreacted this compound remains in the sample after purification. 2. Non-specific Binding: The dye is non-covalently binding to the protein or other components in the sample. | 1. Thorough Purification: Use size-exclusion chromatography (e.g., a desalting column) to effectively separate the labeled protein from the smaller, unconjugated dye molecules. Dialysis is another effective method. 2. Proper Quenching: After the labeling reaction, add an amine-containing buffer like Tris to quench any unreacted NHS ester. Ensure thorough purification to remove both the quenched dye and the quenching agent. |
| Photobleaching (Rapid Loss of Fluorescence) | 1. Prolonged Exposure to Excitation Light: Continuous and high-intensity light exposure can irreversibly destroy the fluorophore. 2. Absence of Antifade Reagents: The imaging buffer lacks components that protect the dye from photobleaching. 3. Environmental Factors: The presence of oxygen and other reactive species can accelerate photobleaching. | 1. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use neutral density filters and only illuminate the sample when acquiring data. 2. Use Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, consider specialized imaging buffers with oxygen scavenging systems. 3. Optimize Imaging Conditions: Use filter sets that are well-matched to the excitation and emission spectra of Cy3 to maximize signal collection and minimize unnecessary light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound labeled proteins?
For long-term stability, it is recommended to store this compound labeled proteins at -20°C or -80°C. Storage at 4°C is suitable for short periods (days to a few weeks). Avoid repeated freeze-thaw cycles by aliquoting the labeled protein into single-use volumes. The addition of a cryoprotectant like glycerol (up to 50% v/v) can further enhance stability during frozen storage.[1] Always protect the labeled protein from light by using amber tubes or wrapping vials in foil.
Q2: How does pH affect the stability of the this compound label?
The stability of the CY3 dye itself is generally robust across a wide pH range. However, the NHS-ester linkage to the protein is susceptible to hydrolysis, particularly at high pH. Once covalently attached, the resulting amide bond is stable. The primary concern with pH is during the labeling reaction, where a balance must be struck between efficient labeling (favored at pH 8.2-8.5) and minimizing hydrolysis of the this compound before it reacts with the protein.
Q3: Can I use sodium azide as a preservative for my CY3-labeled protein?
Yes, sodium azide (typically at 0.02-0.1%) can be used as a preservative to prevent microbial growth in solutions of CY3-labeled proteins stored at 4°C.[2] However, it is crucial to ensure that sodium azide is not present in the buffer during the labeling reaction, as it can interfere with the NHS-ester chemistry.
Q4: How can I determine the degree of labeling (DOL) of my protein?
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of CY3 (~550 nm). The following formulas can be used for the calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₅₅₀ are the absorbances at 280 nm and 550 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of CY3 at 550 nm (~150,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the dye at 280 nm (CF for Cy3 is ~0.08).
Q5: My CY3-labeled protein appears to be aggregated. How can I assess this?
Protein aggregation can be assessed using several techniques. Size-Exclusion Chromatography (SEC) is a common method where aggregated protein will elute earlier from the column than the monomeric form.[3][4] Dynamic Light Scattering (DLS) can also be used to determine the size distribution of particles in your sample, providing information on the presence of larger aggregates.[1][5]
Quantitative Data on Stability
The stability of fluorescently labeled proteins is critical for the reproducibility and reliability of experimental results. Below are tables summarizing data on the stability of CY3 and other relevant fluorophores under various conditions.
Table 1: Stability of Cy3 on Antibody Microarrays at -20°C [6]
| Time Point (Days) | Average Ratio of Fluorescence Intensity (I_dayX / I_day0) |
| 10 | 1.058 ± 0.024 |
| 20 | 1.042 ± 0.037 |
| 30 | 1.016 ± 0.034 |
Data from a study on antibody microarrays shows that Cy3 signals are stable for at least 30 days when stored at -20°C, with no statistically significant change in fluorescence intensity.[6]
Table 2: Effect of Glycerol on Protein Stability [7]
| Glycerol Concentration (% v/v) | Remaining Native Protein after 41 days at 37°C (%) |
| 0 | 32 |
| 90 | 64 |
This data, from a study on a pharmaceutical protein, demonstrates that glycerol can significantly enhance the chemical stability of a protein, reducing degradation over time.[7] While this study was not on a fluorescently labeled protein, the principle of enhanced stability through the addition of glycerol is applicable.
Experimental Protocols
Protocol 1: Assessing the Photostability of CY3-Labeled Proteins
This protocol provides a method for quantifying the photostability of your CY3-labeled protein by measuring its photobleaching rate.[2]
Materials:
-
CY3-labeled protein solution
-
Microscope with a suitable filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and a camera for fluorescence detection
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
Mounting medium (optional, with or without antifade)
Procedure:
-
Sample Preparation: Prepare a slide with your CY3-labeled protein. For soluble proteins, a small volume can be placed between a slide and coverslip. For adherent cells labeled with a CY3-conjugate, prepare as you would for imaging.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source.
-
Select the appropriate filter set for Cy3.
-
Choose an objective suitable for your sample.
-
Set the excitation light intensity to a level that you would typically use for your experiments. It is important to keep this constant for all measurements.
-
-
Image Acquisition:
-
Focus on the sample.
-
Set up a time-lapse acquisition. Acquire images continuously at a set interval (e.g., every 5-10 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes).
-
Ensure the sample remains in focus throughout the acquisition.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ.
-
Select a region of interest (ROI) that contains the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Also, measure the background intensity in a region with no fluorescence.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determining Photobleaching Half-Life (t₁/₂):
-
From the plot, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life.
-
Alternatively, fit the decay curve to a single or double exponential decay function to obtain the decay constants, which are inversely proportional to the photostability.
-
Protocol 2: Assessing Aggregation of Labeled Proteins by Size-Exclusion Chromatography (SEC)
This protocol describes how to use SEC to detect and quantify aggregates in your CY3-labeled protein sample.[4][8]
Materials:
-
CY3-labeled protein sample
-
Size-exclusion chromatography system (e.g., HPLC or FPLC)
-
SEC column appropriate for the molecular weight of your protein and its potential aggregates.
-
Mobile phase buffer (should be compatible with your protein and the column)
-
Detectors (UV-Vis and fluorescence detectors are recommended)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC system and the column with the chosen mobile phase buffer until a stable baseline is achieved for all detectors. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Clarify your CY3-labeled protein sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (using a low protein-binding 0.22 µm filter) to remove any large particulates that could clog the column.
-
-
Injection and Separation:
-
Inject a defined volume of your clarified protein sample onto the equilibrated SEC column.
-
Run the separation at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the elution profile using both a UV detector (e.g., at 280 nm for protein) and a fluorescence detector (Excitation: ~550 nm, Emission: ~570 nm for Cy3).
-
-
Data Analysis:
-
Analyze the resulting chromatogram. Aggregates, being larger, will elute from the column before the monomeric protein.
-
The presence of peaks with shorter retention times than the main monomer peak indicates the presence of aggregates.
-
Integrate the area under each peak in both the UV and fluorescence chromatograms to quantify the relative amounts of monomer and aggregates. The percentage of aggregate can be calculated as: (Area_aggregate / (Area_aggregate + Area_monomer)) * 100.
-
Visualizations
This compound Labeling Workflow
Caption: Experimental workflow for labeling proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low this compound labeling efficiency.
References
- 1. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. approcess.com [approcess.com]
- 4. longdom.org [longdom.org]
- 5. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
effect of buffer components on CY3-SE labeling
Welcome to the Technical Support Center. This guide provides detailed information on Cyanine3 succinimidyl ester (CY3-SE) labeling, focusing on the critical role of buffer components and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound labeling?
A1: this compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amino groups (-NH₂) found on proteins (the N-terminus and the ε-amino group of lysine residues) and other biomolecules.[1][2][3][4] The reaction, known as aminolysis or acylation, forms a stable, covalent amide bond between the Cy3 dye and the target molecule.[1][3][4] This process is most efficient in a slightly basic environment where the primary amines are deprotonated and thus more nucleophilic.[5]
Q2: Which buffer components are critical for successful this compound labeling?
A2: The most critical buffer components are pH and the absence of primary amines.[3][6]
-
pH: The reaction is highly pH-dependent. An optimal pH range of 8.2 to 8.5 is recommended to ensure the target amino groups are deprotonated and reactive.[2][3][6][7]
-
Amine-Free Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the labeling reaction.[1][3][6] These buffer molecules will compete with the target protein for reaction with the this compound, significantly reducing labeling efficiency.[1][6] Recommended amine-free buffers include phosphate, sodium bicarbonate, HEPES, or borate.[1][2][3]
Q3: Why is the pH of the reaction buffer so important?
A3: The pH of the buffer represents a crucial balance between two competing reactions: the desired aminolysis (labeling) and the undesired hydrolysis of the NHS ester.
-
Low pH (below ~7.2): Primary amines on the protein become protonated (-NH₃⁺), making them unavailable to react with the NHS ester, which leads to poor labeling efficiency.[2][6]
-
Optimal pH (8.2-8.5): This range provides a high concentration of deprotonated, nucleophilic amines on the target molecule for efficient labeling.[2][3][7]
-
High pH (above ~9.0): The rate of hydrolysis, where water attacks and inactivates the NHS ester, increases dramatically.[1][2][6] This consumption of the dye competes with the labeling reaction, reducing the overall yield.[1][2]
Q4: My this compound reagent is not dissolving in the aqueous buffer. What should I do?
A4: Non-sulfonated this compound has poor water solubility.[1] It is standard practice to first dissolve the dye in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][5][7] This stock solution is then added in a small volume (typically 1-10% of the total reaction volume) to the aqueous solution of your protein.[1] Ensure the DMF is of high quality and free from dimethylamine, which can react with the NHS ester.[2]
Troubleshooting Guide
Problem: Low or No Fluorescent Signal (Poor Labeling Efficiency)
This is the most common issue encountered during labeling experiments. The underlying cause is often related to reaction conditions or reagent quality.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated meter. The optimal range is 8.2-8.5.[3][6] If your protein is in a strongly buffered solution at a lower pH, you may need to add more 1M sodium bicarbonate to adjust it correctly.[3] |
| Amine-Containing Buffer | Ensure your buffer is free of primary amines like Tris or glycine.[1][3][6] If present, perform a buffer exchange via dialysis or a desalting column into a recommended buffer (e.g., 0.1 M sodium bicarbonate).[5][8] |
| Hydrolyzed/Inactive Dye | NHS esters are moisture-sensitive.[9] Use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[5] Allow the dye vial to warm to room temperature before opening to prevent condensation.[9] |
| Low Reactant Concentration | Labeling efficiency is dependent on concentration.[3] Ensure your protein concentration is at least 2 mg/mL.[3][6] If the concentration is too low, the competing hydrolysis reaction will dominate.[1][6] |
| Insufficient Dye Molar Ratio | A molar excess of dye to protein is required. Start with a dye-to-protein molar ratio between 5:1 and 20:1.[5] This may need to be optimized for your specific protein.[3] |
| Suboptimal Temperature/Time | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1][6] If you suspect hydrolysis is an issue, performing the reaction at 4°C can minimize it, though it may require a longer incubation time.[6] |
Problem: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Unreacted Dye | Ensure the purification step after labeling is thorough. Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to effectively remove all free dye from the labeled protein.[3][10] If background persists, repeat the purification step.[3] |
| Protein Aggregation | An excessively high degree of labeling can lead to protein precipitation or aggregation.[5] Centrifuge the labeled protein solution before use to remove any aggregates.[5] To avoid this, reduce the dye-to-protein molar ratio during the labeling reaction. |
| High Antibody Concentration | If using a labeled antibody for staining, a high concentration can lead to non-specific binding.[11] Titrate your antibody to find the optimal concentration that gives a strong specific signal with low background. |
Quantitative Data Summary
The stability of the this compound (an NHS ester) is highly dependent on pH due to hydrolysis. The half-life of the reactive ester decreases significantly as the pH becomes more alkaline.
| pH | Temperature | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 0°C | 4-5 hours[1] | Reaction is slow; hydrolysis is minimized but so is aminolysis. |
| 8.0 | Room Temp | ~210 minutes[12] | A reasonable starting point, balancing reactivity and stability. |
| 8.5 | Room Temp | ~180 minutes[12] | Often considered optimal for efficient labeling before significant hydrolysis occurs.[2][7] |
| 8.6 | 4°C | 10 minutes[1] | Rapid hydrolysis; reaction must be fast and efficient. |
| 9.0 | Room Temp | ~125 minutes[12] | Very rapid hydrolysis competes strongly with the labeling reaction.[2][7] |
Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a general guideline for labeling 1 mg of a typical protein. Optimization may be required.
1. Reagent Preparation: a. Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[3][5] Ensure the buffer pH is adjusted to 8.3-8.5.[5] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.[3] b. This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully dissolved.
2. Labeling Reaction: a. Calculate the required volume of the this compound stock solution. A 10:1 molar ratio of dye-to-protein is a common starting point.[5] b. While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. c. Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[3]
3. Purification of the Labeled Protein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS). b. Apply the reaction mixture directly to the column. c. The labeled protein will separate from the smaller, unreacted dye molecules. The first colored fraction to elute will be the CY3-labeled protein. d. Collect the purified protein fraction.
4. Determine Degree of Labeling (Optional but Recommended): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3). b. Calculate the protein concentration and the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and appropriate extinction coefficients.
Visualizations
Caption: Key reactions in this compound labeling.
Caption: this compound protein labeling workflow.
Caption: Troubleshooting low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. assaygenie.com [assaygenie.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing Cy3-SE Signal Brightness
Welcome to the technical support center for Cy3-SE and other cyanine dyes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help enhance the brightness and stability of your this compound fluorescent signal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during labeling and imaging experiments with this compound.
Q1: My this compound signal is very weak. What are the potential causes and how can I improve it?
A1: Weak fluorescent signals are a common issue with several potential causes. Here’s a step-by-step troubleshooting guide:
-
Labeling Efficiency: Insufficient labeling of your target molecule is a primary cause of weak signals.
-
Verify Labeling Protocol: Ensure your labeling protocol is optimized. This includes using the correct buffer (amine-free for NHS esters, e.g., bicarbonate buffer at pH 8.3-9.0), optimal dye-to-protein molar ratio, and appropriate reaction time.[1][2][3]
-
Check Reagent Quality: Ensure your this compound reagent is not expired or degraded. Store it properly at -20°C, protected from light and moisture.[1][4][5][6]
-
Protein Concentration: Labeling efficiency can be concentration-dependent. For optimal results, a protein concentration of 2-10 mg/mL is often recommended.[1][3]
-
-
Imaging Conditions: Suboptimal imaging settings can significantly impact signal brightness.
-
Correct Filters and Laser Lines: Use the appropriate excitation laser (e.g., 532 nm) and emission filter (around 570 nm) for Cy3.[7]
-
Laser Power and Exposure Time: Optimize laser power and camera exposure time. While increasing these can enhance the signal, it also increases the risk of photobleaching and phototoxicity.[8] A balance is crucial.
-
Minimize Photobleaching: Use an anti-fade mounting medium to protect your sample from photobleaching during imaging.[6] Limit the exposure of the sample to the excitation light.[9][10]
-
-
Environmental Factors: The local environment of the dye molecule plays a significant role in its fluorescence.[9]
-
Solvent and Buffer: The choice of solvent can affect the dye's fluorescence. In some cases, using heavy water (D2O) instead of H2O in buffers has been shown to increase the quantum yield of cyanine dyes.[11]
-
Microenvironment: The fluorescence of Cy3 is sensitive to its local environment. Interactions with the conjugated biomolecule (e.g., DNA or protein) can either enhance or quench the signal.[12][13][14] For instance, Cy3 fluorescence can be enhanced when it interacts directly with a protein.[12]
-
Q2: I'm observing high background fluorescence in my imaging. How can I reduce it?
A2: High background can obscure your specific signal. Here are some strategies to minimize it:
-
Optimize Antibody/Probe Concentration: Titrate your Cy3-conjugated antibody or probe to find the lowest concentration that provides a strong specific signal with minimal background.[6][15]
-
Improve Washing Steps: Increase the number and duration of wash steps after staining to effectively remove unbound dye-conjugated molecules.[6][10][15] Adding a mild detergent like Tween-20 to the wash buffer can also help.[6]
-
Use a Blocking Buffer: Employ an effective blocking buffer (e.g., Bovine Serum Albumin - BSA) to prevent non-specific binding of your labeled probe.[6][16]
-
Purification of Conjugate: Ensure that your Cy3-labeled protein or antibody is properly purified to remove any unconjugated, free dye, which can contribute to high background.[17]
Q3: My Cy3 signal fades very quickly during imaging. What can I do to improve its photostability?
A3: Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a common challenge. Here’s how to address it:
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers and other chemicals that reduce photobleaching.[6]
-
Photostabilizers: Consider adding photostabilizing agents to your imaging buffer. Thiol-based compounds like β-mercaptoethanol (β-ME) and the naturally occurring amino acid ergothioneine have been shown to enhance the photostability of Cy3.[18][19]
-
Optimize Imaging Settings:
-
Reduce Excitation Power: Use the lowest laser power that still provides a detectable signal.
-
Minimize Exposure Time: Keep the camera exposure time as short as possible while maintaining a good signal-to-noise ratio.[8]
-
Limit Light Exposure: Only expose the sample to the excitation light when actively acquiring an image.[9][10]
-
-
Consider Alternative Dyes: If photostability remains an issue, consider using more photostable alternatives to Cy3, such as Alexa Fluor 555.[20][21][22][23]
Quantitative Data Summary
For easy comparison, the key spectral and photophysical properties of Cy3 and a common alternative, Alexa Fluor 555, are summarized below.
| Property | Cy3 | Alexa Fluor 555 | Reference |
| Excitation Max (nm) | ~554 | ~555 | [7][24] |
| Emission Max (nm) | ~568 | ~565 | [7][24] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | [7][24] |
| Quantum Yield | ~0.15 - 0.31 | ~0.10 | [7][24] |
| Photostability | Moderate | High | [21][22][24] |
Note: Quantum yield can be highly dependent on the local environment.[13]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general workflow for conjugating Cy3 NHS ester to a protein.
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove unreacted this compound from the labeled protein using dialysis, size-exclusion chromatography (e.g., a spin column), or high-performance liquid chromatography (HPLC).[17]
-
Visualizations
Below are diagrams illustrating key experimental workflows and concepts to aid in your understanding.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bosterbio.com [bosterbio.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. luminwaves.com [luminwaves.com]
- 10. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 21. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Cy3 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected CY3-SE Fluorescence Spectra
Welcome to the technical support center for CY3-SE and other cyanine dyes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected fluorescence spectra during their experiments. Browse the frequently asked questions and troubleshooting guides below to resolve common issues and ensure the success of your labeling and imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
This compound is a bright and photostable fluorescent dye commonly used for labeling biomolecules.[1][2][3] Its spectral characteristics are crucial for designing experiments and selecting appropriate filter sets.[2]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [1][2][4][5][6][7][8][9] |
| Emission Maximum (λem) | ~570-572 nm | [1][2][3][4][5][6][7][8][9] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][7][8] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [2][7][8] |
Note: These values can be influenced by the local environment and conjugation partner.[2][4][10][11]
Q2: My CY3 fluorescence intensity is lower than expected. What are the possible causes?
Low fluorescence intensity can stem from several factors, ranging from the labeling procedure to the experimental conditions.
-
Inefficient Labeling: The labeling reaction may not have been optimal. This can be due to an incorrect pH, the presence of competing amines in the buffer, or a suboptimal dye-to-biomolecule molar ratio.[12][13]
-
Concentration Issues: High concentrations of CY3 can lead to self-quenching, where adjacent dye molecules interfere with each other's fluorescence.[4] Conversely, a very low concentration of the labeled molecule will naturally result in a weak signal.
-
Environmental Effects: The fluorescence of CY3 is highly sensitive to its local environment.[4][11] Factors such as solvent polarity, temperature, and the rigidity of the surrounding structure can all impact fluorescence quantum yield.[11][14] For instance, the fluorescence of CY3 is enhanced when its rotation is sterically hindered, a phenomenon known as protein-induced fluorescence enhancement (PIFE).[10][15]
-
Photobleaching: Prolonged exposure to intense light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.[4][16][17]
-
Hydrolysis of the Dye: The NHS ester of this compound is susceptible to hydrolysis in aqueous solutions, which renders it unable to react with amines. This can be a significant issue if the dye stock solution is not fresh or if the labeling reaction conditions are not optimal.[13]
Q3: I am observing a shift in the excitation or emission spectrum of my CY3-labeled sample. Why is this happening?
Spectral shifts can be indicative of specific molecular interactions or environmental conditions.
-
Aggregation: Cyanine dyes like CY3 are known to form aggregates, particularly at high concentrations or in aqueous environments.[18][19] This aggregation can lead to the formation of H-aggregates, which typically exhibit a blue-shifted absorption peak (hypsochromic shift).[18]
-
Environmental Polarity: The polarity of the solvent or the local environment around the dye can influence the energy levels of the fluorophore, resulting in spectral shifts.
-
Interaction with Biomolecules: The interaction of CY3 with biomolecules, such as stacking with DNA bases, can alter its electronic structure and lead to changes in the absorption and emission spectra.[20][21] The fluorescence of CY3 can be enhanced by interactions with purines (adenine and guanine).[20]
-
Contamination: The presence of fluorescent contaminants in the sample or buffer can lead to unexpected spectral profiles.
Troubleshooting Guides
Problem 1: Weak or No CY3 Fluorescence Signal
This is a common issue that can often be resolved by systematically evaluating the labeling and imaging workflow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no CY3 signal.
Detailed Steps & Protocols:
-
Verify Labeling Protocol:
-
pH: Ensure the pH of the reaction buffer is between 8.0 and 8.5 for efficient labeling of primary amines.[12][13]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.[12][13] Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.[13]
-
Dye Quality: Use a fresh stock solution of this compound dissolved in an anhydrous solvent like DMSO or DMF.[12][20][22] The NHS ester is moisture-sensitive.
-
-
Optimize Dye-to-Biomolecule Ratio:
-
An insufficient amount of dye will result in low labeling efficiency. Conversely, too much dye can lead to over-labeling, which may cause protein precipitation or altered function, as well as fluorescence quenching.[12][13]
-
Protocol: Perform a titration experiment by setting up several labeling reactions with varying molar ratios of this compound to your biomolecule (e.g., 5:1, 10:1, 20:1). Analyze the degree of labeling and fluorescence intensity to determine the optimal ratio.
-
-
Control for Photobleaching:
-
Minimize the exposure of your sample to excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.
-
Consider using an anti-fade mounting medium for microscopy samples.[23] Oxygen scavenging systems can also be employed to reduce photobleaching.[16][24]
-
-
Ensure Proper Purification:
Problem 2: Unexpected Spectral Shifts
Shifts in the fluorescence spectrum can provide clues about the state of the dye and its environment.
Logical Relationship Diagram:
Caption: Factors contributing to spectral shifts in CY3 fluorescence.
Troubleshooting and Verification:
-
Investigate Aggregation:
-
Protocol: Measure the absorption spectrum of your sample. The appearance of a new, blue-shifted peak around 512 nm is a strong indicator of H-aggregation.[18]
-
Solution: Reduce the concentration of the labeled biomolecule. If you are working with non-sulfonated CY3, ensure that an appropriate amount of organic co-solvent (e.g., 5-20% DMF or DMSO) is used to improve solubility in aqueous buffers.[25] The use of sulfonated CY3 dyes can also reduce aggregation due to their increased water solubility.[25]
-
-
Assess Environmental Factors:
-
The fluorescence of CY3 is sensitive to the rigidity of its environment; a more constrained environment can lead to a longer fluorescence lifetime and higher quantum yield.[11][15]
-
If your biomolecule undergoes a conformational change, this can alter the local environment of the CY3 dye and cause a spectral shift.
-
-
Check for Contaminants:
-
Run a fluorescence spectrum of your buffer and any other reagents used in the final sample preparation to rule out fluorescent contaminants.
-
Experimental Protocols
Standard this compound Labeling of Proteins
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. luminwaves.com [luminwaves.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, 10MG | Labscoop [labscoop.com]
- 7. Cyanine 3, SE | CAS 146368-16-3 | Tocris Bioscience [tocris.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. This compound - tcsc5032 - Taiclone [taiclone.com]
- 10. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison: CY3-SE versus Alexa Fluor 555 for Immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence (IF), the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used orange-red fluorescent dyes, CY3-SE and Alexa Fluor 555, focusing on their performance, photophysical properties, and application in IF protocols.
Executive Summary
Alexa Fluor 555 is broadly recognized for its superior brightness and photostability compared to the traditional CY3 dye.[1][2] While both fluorophores share a similar spectral range, making them compatible with standard filter sets, the enhanced performance of Alexa Fluor 555 often translates to a better signal-to-noise ratio and greater resilience in demanding imaging applications, such as confocal microscopy. The choice between the two will ultimately depend on the specific requirements of the experiment, including the abundance of the target antigen and the need for prolonged imaging.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is dictated by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. The table below summarizes the key quantitative data for CY3 and Alexa Fluor 555.
| Property | CY3 | Alexa Fluor 555 | Reference(s) |
| Maximum Excitation (nm) | ~550-555 | 555 | [3][4][5] |
| Maximum Emission (nm) | ~570 | 565 | [3][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [5] |
| Quantum Yield | Variable, sensitive to environment | Generally higher and more stable than CY3 | [6][7][8] |
| Photostability | Good | Excellent, significantly more photostable than CY3 | [2][9][10] |
Performance in Immunofluorescence
Brightness
In immunofluorescence applications, the brightness of a fluorophore directly impacts the ability to detect low-abundance targets. Studies have shown that antibody conjugates of Alexa Fluor 555 are significantly more fluorescent than those of CY3, especially at higher degrees of labeling.[2][11] This is partly attributed to the reduced self-quenching of Alexa Fluor 555 dyes when conjugated to proteins.[2]
Photostability
Photostability, or the resistance to photobleaching, is crucial for experiments requiring extended or repeated exposure to excitation light. Experimental data consistently demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than CY3.[2][9][12] In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas CY3 retained only about 75%.[12][13] This increased photostability provides researchers with more time for image capture and analysis.
Experimental Protocols
The following is a generalized protocol for indirect immunofluorescence staining of adherent cells. This protocol can be adapted for both CY3 and Alexa Fluor 555 conjugated secondary antibodies.
A. Cell Preparation
-
Culture adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Gently wash the cells three times with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[14][15]
-
Wash the cells three times with PBS.[14]
B. Staining Procedure
-
Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10 minutes.[14][16]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1% BSA or 5% normal goat serum) for 60 minutes at room temperature.[15][17]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer. Apply the diluted primary antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[14][15]
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Dilute the CY3 or Alexa Fluor 555-conjugated secondary antibody in the blocking buffer. Apply the diluted antibody and incubate for 1 hour at room temperature, protected from light.[14][15]
-
Washing: Wash the cells three times with PBS, ensuring protection from light.[15]
-
Counterstaining (Optional): Incubate with a nuclear counterstain, such as DAPI, for 5-10 minutes.[18]
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.[15][19] For optimal results, allow the mountant to cure overnight at room temperature before imaging.[15]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in an indirect immunofluorescence workflow.
Caption: Indirect Immunofluorescence Workflow.
Conclusion
For most standard immunofluorescence applications, the superior brightness and photostability of Alexa Fluor 555 make it the preferred choice over CY3.[1] This is particularly true for experiments involving low-abundance targets, quantitative analysis, or imaging techniques that require prolonged light exposure. However, CY3 remains a viable and cost-effective option for routine applications where the target is abundant and photobleaching is less of a concern. The selection of the optimal fluorophore should be guided by the specific experimental requirements and the instrumentation available.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ulab360.com [ulab360.com]
- 16. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 17. biotium.com [biotium.com]
- 18. Alexa Fluor® 555/568 4-Color Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
Navigating the Photon Gauntlet: A Comparative Guide to CY3-SE Photostability
For researchers, scientists, and drug development professionals, the steadfastness of a fluorescent signal is paramount to generating reliable and reproducible data. In the world of fluorescence microscopy and single-molecule studies, photobleaching—the irreversible loss of fluorescence upon exposure to light—is a persistent adversary. This guide provides an objective comparison of the photostability of the widely used cyanine dye, CY3-SE, against other popular alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal fluorophore for your demanding applications.
Quantitative Photostability Comparison: A Side-by-Side Look
The photostability of a fluorescent dye is a critical performance metric, directly impacting the quality and duration of imaging experiments. While CY3 has long been a workhorse in the field, several alternatives have emerged offering enhanced resistance to photobleaching. The following table summarizes the relative photostability of this compound and its spectral counterparts.
| Dye Family | Specific Dye | Relative Photostability vs. CY3 | Key Characteristics |
| Cyanine Dyes | CY3 | Baseline | A widely used dye, but known to be susceptible to photobleaching, especially under prolonged or high-intensity illumination.[1] |
| CY5 | Less Photostable than CY3 | While a popular far-red dye, CY5 is generally less photostable than CY3 and is significantly outperformed by its modern alternatives.[2][3] | |
| Alexa Fluor Dyes | Alexa Fluor 555 | More Photostable | Consistently demonstrates significantly higher resistance to photobleaching compared to CY3. In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas CY3 retained only about 75%.[2] |
| Alexa Fluor 647 | More Photostable than CY5 | Considerably more photostable than CY5, retaining about 80% of its initial fluorescence in experiments where CY5 retained only 55%.[2] | |
| DyLight Dyes | DyLight 550 | More Photostable | Generally reported to have improved photostability over traditional cyanine dyes like CY3.[1] |
| DyLight 650 | More Photostable than CY5 | Marketed as having superior photostability and brightness compared to traditional cyanine dyes like CY5.[4] | |
| ATTO Dyes | ATTO 550 | More Photostable | Known for high photostability and brightness, often outperforming conventional dyes like CY3.[1][5] |
Experimental Protocols: Measuring Photostability
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized protocol is crucial. The following methodology outlines a common approach for measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine the photobleaching rate of a fluorescent dye conjugated to a biomolecule.
Materials:
-
Fluorescently labeled biomolecules (e.g., antibodies, oligonucleotides) with this compound and other dyes of interest at a similar degree of labeling.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 532 nm for CY3), a sensitive camera (e.g., EMCCD or sCMOS), and time-lapse imaging capabilities.
Methodology:
-
Sample Preparation:
-
Immobilize the fluorescently labeled biomolecules on a coverslip. This can be achieved through various methods depending on the sample, such as passive adsorption or specific surface chemistry.
-
Mount the coverslip onto a microscope slide with a drop of imaging buffer. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the laser illumination source.
-
Set the laser power to a constant and relevant level for your intended application.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the plane of immobilized molecules.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a consistent exposure time and frame rate throughout the experiment.
-
Continue acquiring images until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Select regions of interest (ROIs) containing single fluorescent spots or a uniform area of fluorescence.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The rate of decay can be fitted to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in dye selection, the following diagrams illustrate the photostability assessment workflow and a logical approach to choosing the right fluorophore.
References
Preserving Protein Function: A Guide to Validating CY3-SE Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes is an indispensable tool for elucidating protein function. Cyanine3 (Cy3) succinimidyl ester (SE) is a commonly used fluorescent probe for labeling proteins. However, the addition of any extrinsic label carries the potential to alter the protein's native structure and biological activity. This guide provides a comprehensive comparison of CY3-SE to its alternatives and outlines key experimental protocols to validate the biological integrity of your labeled protein.
Comparing Fluorophores: this compound vs. Alternatives
The choice of a fluorescent label can significantly impact the outcome of an experiment. While this compound is a popular choice, alternatives like Alexa Fluor 555-NHS ester often exhibit superior performance in terms of brightness and photostability. Below is a comparison of their key photophysical properties.
| Property | CY3 | Alexa Fluor 555 | ATTO 550 |
| Excitation Max (nm) | ~554 | ~555 | ~550 |
| Emission Max (nm) | ~568 | ~565 | ~575 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~120,000 |
| Quantum Yield | ~0.15 | ~0.10 | ~0.60 |
| Relative Photostability | Moderate | High | High |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[1]
Experimental data consistently demonstrates that Alexa Fluor 555 and ATTO 550 are significantly more resistant to photobleaching than Cy3.[1] One study showed that after 95 seconds of continuous illumination, the fluorescence of Cy3 was reduced to about 75% of its initial value, whereas Alexa Fluor 555 retained almost 90% of its fluorescence.[2] This enhanced photostability allows for longer and more robust image acquisition.
The Impact of Labeling on Biological Activity: A Case Study
It is crucial to experimentally verify that the fluorescent label does not interfere with the protein's biological function. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can significantly influence protein activity. A case study investigating the effect of Cy3 labeling on the binding kinetics of streptavidin and antibodies revealed a notable impact on their binding affinities.
In this study, the equilibrium dissociation constants (Kd) for streptavidin-peptide interactions increased by a factor of 3 to 4 when streptavidin was labeled with Cy3, indicating a decrease in binding affinity.[3][4] Similarly, the Kd for the interaction between a goat anti-rabbit antibody and its antigen changed significantly upon Cy3 labeling.[3][4] These findings underscore the importance of validating the biological activity of any fluorescently labeled protein.
| Protein | Label | Change in Equilibrium Dissociation Constant (Kd) | Reference |
| Streptavidin | Cy3 | 3-4 fold increase (decreased affinity) | [3][4] |
| Goat anti-rabbit IgG (Fab fragment) | Cy3 | ~3 fold decrease (increased affinity for one target type) | [3] |
| Goat anti-rabbit IgG (whole) | Cy3 | ~5 fold decrease (increased affinity for one target type) | [3] |
Essential Experimental Protocols for Validation
To ensure the reliability of your experimental data, it is imperative to validate the biological activity of your this compound labeled protein. Below are detailed protocols for key validation experiments.
Determining the Degree of Labeling (DOL)
The DOL is a critical parameter to measure as it can directly impact protein function.
Protocol:
-
Measure Absorbance: After removing any unbound dye, measure the absorbance of the labeled protein solution at 280 nm (A_prot) and at the maximum absorbance of the dye (A_dye; ~554 nm for Cy3).
-
Calculate Protein Concentration: Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280,dye / A_max,dye). For Cy3, this is approximately 0.08.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_dye / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance (~150,000 cm⁻¹M⁻¹ for Cy3).
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Enzyme Kinetics Assay
For enzymes, a kinetic assay is essential to determine if labeling has altered their catalytic activity.
Protocol:
-
Prepare Reactions: Set up a series of reactions containing a fixed concentration of either the unlabeled or the CY3-labeled enzyme and varying concentrations of the substrate.
-
Initiate Reaction: Start the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot and Analyze Data: Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Compare Parameters: Compare the Km and Vmax values of the labeled enzyme to those of the unlabeled enzyme. Significant differences indicate that the labeling has affected the enzyme's function.
Fluorescence Polarization (FP) Binding Assay
FP is a powerful technique to quantify the binding affinity between a labeled protein and its unlabeled binding partner.
Protocol:
-
Prepare Samples: Prepare a series of samples with a constant concentration of the CY3-labeled protein and increasing concentrations of the unlabeled ligand.
-
Incubate: Allow the samples to reach binding equilibrium.
-
Measure Fluorescence Polarization: Excite the samples with polarized light at the excitation wavelength of Cy3 and measure the polarization of the emitted fluorescence.
-
Plot and Analyze Data: Plot the change in fluorescence polarization as a function of the ligand concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Compare Affinities: Compare the Kd of the labeled protein with the known or experimentally determined Kd of the unlabeled protein.
Visualizing Experimental Workflows
Clear and logical diagrams of experimental workflows are crucial for reproducibility and understanding.
Caption: General workflow for protein labeling and validation.
Caption: Workflow for a fluorescence polarization binding assay.
By carefully selecting fluorescent labels and rigorously validating the biological activity of the labeled protein, researchers can ensure the integrity and reliability of their experimental findings. This systematic approach is fundamental to advancing our understanding of protein function in both basic research and drug development.
References
CY3-SE vs FITC for protein labeling what is the difference
When selecting a fluorescent dye for protein labeling, researchers are often faced with a choice between classic dyes like Fluorescein isothiocyanate (FITC) and more modern alternatives like the cyanine dye, CY3-SE. This guide provides a detailed comparison of this compound and FITC, offering experimental data and protocols to help researchers, scientists, and drug development professionals make an informed decision for their specific applications.
Key Performance Characteristics: A Quantitative Comparison
The choice between this compound and FITC often comes down to the specific requirements of the experiment, such as the desired brightness, photostability, and the pH of the experimental environment. The following table summarizes the key quantitative differences between these two fluorophores.
| Property | This compound | FITC |
| Excitation Maximum (λex) | ~550-555 nm[1][2] | ~495 nm[3][4][5] |
| Emission Maximum (λem) | ~568-570 nm[1][2][6] | ~519-525 nm[3][4][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1][2] | ~68,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | 0.15 - 0.31[1][8][9] | ~0.3 (can be lower when conjugated) |
| Photostability | Moderate to good, superior to FITC[1][10][11] | Prone to photobleaching[12][13] |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10)[1] | Highly sensitive; fluorescence decreases significantly in acidic conditions (below pH 7)[5][14] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[15] | Isothiocyanate[3][5][12] |
| Reactivity | Reacts with primary amines[6][16] | Reacts with primary amines and other nucleophiles[5][12][17] |
| Molecular Weight | ~727.8 g/mol [15] | ~389.4 g/mol [5][12] |
Deciding Between this compound and FITC
Choose this compound when:
-
High photostability is critical: For applications involving long-term imaging or repeated exposure to excitation light, such as time-lapse microscopy, CY3's superior photostability is a significant advantage.[1][10][11]
-
The experimental environment has a variable or acidic pH: CY3's fluorescence is stable across a broad physiological pH range, ensuring consistent signal intensity.[1][18]
-
High signal brightness is required: The high molar extinction coefficient and good quantum yield of CY3 result in bright fluorescent conjugates.[1][2]
Choose FITC when:
-
Cost is a primary consideration: FITC is a well-established and generally more economical fluorescent dye.
-
The experimental pH is stable and alkaline: FITC's fluorescence is optimal at a pH between 7.5 and 8.5.[3]
-
Photobleaching is not a major concern: For applications like flow cytometry where exposure times are short, FITC can provide adequate performance.[13]
Experimental Protocols for Protein Labeling
Below are detailed protocols for labeling proteins with this compound and FITC. These protocols are generalized and may require optimization for specific proteins and applications.
Protein Preparation (Applicable to both this compound and FITC)
-
Protein Purity: Ensure the protein to be labeled is of high purity and free from contaminating proteins.
-
Buffer Selection: The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, at a pH of 8.0-9.0 for optimal labeling.[3][19][20] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the dye.[3][19] If necessary, dialyze the protein against the appropriate buffer before labeling.
-
Protein Concentration: The recommended protein concentration is typically between 2-10 mg/mL.[3][19][20]
This compound Protein Labeling Protocol
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[6][20]
-
Labeling Reaction:
-
Add the this compound stock solution to the prepared protein solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1, but may need to be optimized.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[20]
-
-
Purification of Labeled Protein:
FITC Protein Labeling Protocol
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[3][22]
-
Labeling Reaction:
-
Add the FITC solution to the protein solution. A common starting point is to use 100 ng of FITC for every 1 µg of protein.[3][22]
-
Incubate the reaction for 90 minutes to 12 hours at room temperature or 4°C with continuous stirring, protected from light.[3][22] The longer incubation at a lower temperature can help to reduce protein precipitation.[22]
-
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching buffer containing a primary amine can be added.[19]
-
Purification of Labeled Protein:
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for protein labeling with this compound and FITC.
Caption: this compound Protein Labeling Workflow.
Caption: FITC Protein Labeling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. cancer.iu.edu [cancer.iu.edu]
- 14. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 17. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. assaygenie.com [assaygenie.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
CY3-SE in Super-Resolution Microscopy: A Comparative Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant of image quality and experimental success. This guide provides a detailed comparison of the performance of Cyanine3 (Cy3)-Succinimidyl Ester (SE) with its primary competitor, Alexa Fluor 555-NHS ester, in super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their imaging needs.
Quantitative Performance Comparison
The selection of a fluorescent probe for super-resolution microscopy hinges on key photophysical properties that directly impact the achievable resolution and signal-to-noise ratio. The following tables summarize the quantitative performance of Cy3 and its spectrally similar alternative, Alexa Fluor 555.
Table 1: Photophysical Properties of Cy3 and Alexa Fluor 555
| Property | Cy3 | Alexa Fluor 555 | Reference |
| Excitation Maximum (nm) | ~554 | ~555 | [1] |
| Emission Maximum (nm) | ~568 | ~580 | [1][2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | [1] |
| Quantum Yield | ~0.15 | Not specified | [1] |
| Photostability | Moderate | High | [3][4][5] |
| Brightness | Good | Excellent | [6] |
Table 2: Performance in Super-Resolution Microscopy (STORM)
| Property | Cy3 | Alexa Fluor 555 | Reference |
| Photon Yield per Switching Event | Good | High | [2] |
| Blinking Cycles | Good | High | [2] |
| Suitability for STORM | Good, often as an activator | Excellent | [2] |
It is widely recognized that Alexa Fluor 555 exhibits superior brightness and photostability compared to the traditional Cy3 dye.[4][6] While both dyes are spectrally similar, Alexa Fluor 555's enhanced photostability makes it a more robust choice for the demanding illumination conditions of super-resolution microscopy.[3][5] In STORM applications, Alexa Fluor 555 has been shown to be a high-performing red dye.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-quality super-resolution images. Below are representative protocols for antibody conjugation and STORM imaging of the cytoskeleton, a common application for these dyes.
Protocol 1: Antibody Labeling with CY3-SE or Alexa Fluor 555-NHS Ester
This protocol describes the covalent labeling of a primary or secondary antibody with an amine-reactive succinimidyl ester of the fluorescent dye.
Materials:
-
Antibody (e.g., anti-tubulin) in an amine-free buffer (e.g., PBS)
-
This compound or Alexa Fluor 555-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-10 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
Dye Preparation: Immediately before use, dissolve the this compound or Alexa Fluor 555-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for the specific antibody but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (~554 nm for Cy3, ~555 nm for Alexa Fluor 555).
Protocol 2: dSTORM Imaging of Microtubules in Fixed Cells
This protocol outlines the steps for preparing and imaging microtubules in mammalian cells using direct STORM (dSTORM).
Materials:
-
Mammalian cells (e.g., U2OS or HeLa) grown on high-precision coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 3% in PBS
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Labeled secondary antibody (e.g., goat anti-mouse IgG conjugated with Alexa Fluor 555)
-
dSTORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA)
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped for STORM
Procedure:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding sites with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslip on the microscope stage. Add the dSTORM imaging buffer. Use a high-power laser (e.g., 561 nm) to induce photoswitching of the fluorophores and acquire a series of 10,000-50,000 frames.
-
Image Reconstruction: Process the acquired frames with appropriate software to localize the single-molecule blinking events and reconstruct the super-resolution image.
Mandatory Visualization
To visually represent the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and Alexa Fluor 555-NHS ester are effective fluorophores for super-resolution microscopy. However, the available data consistently indicate that Alexa Fluor 555 offers superior brightness and photostability, making it the preferred choice for applications that demand high signal-to-noise ratios and prolonged imaging times.[4][6] For standard applications, this compound remains a viable and more historical option. The choice between these two dyes will ultimately depend on the specific experimental requirements, including the desired image quality, sample type, and instrumentation available. The provided protocols and workflows offer a starting point for researchers to implement these dyes in their super-resolution imaging experiments.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. microscopyu.com [microscopyu.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle of Brightness: CY3-SE vs. Cy3B for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive quantitative comparison of two popular orange-emitting cyanine dyes, CY3-SE and its structurally refined counterpart, Cy3B, to inform the selection process for demanding fluorescence-based assays.
This comparison delves into the key photophysical properties that dictate fluorescent brightness, presents a detailed experimental protocol for a direct comparative analysis, and visualizes the workflow for assessing dye performance.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). A direct comparison of these key parameters reveals the superior performance of Cy3B.[1][2][3][4][5]
| Property | This compound (Succinimidyl Ester) | Cy3B | Advantage |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~120,000 - 130,000 cm⁻¹M⁻¹ | This compound |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31[6] | ~0.5 - >0.7 (up to 0.8 reported)[1][7][8] | Cy3B |
| Fluorescence Lifetime (τ) | ~0.3 ns[9] | ~2.8 ns[9] | Cy3B |
| Excitation Maximum (λex) | ~550 - 555 nm | ~559 - 560 nm | Minor Difference |
| Emission Maximum (λem) | ~569 - 570 nm | ~570 - 572 nm | Minor Difference |
| Photostability | Prone to photobleaching and cis-trans isomerization[1] | Significantly increased photostability due to a rigidified structure that prevents photo-isomerization[1][3][4] | Cy3B |
| Self-Quenching | Significant at high labeling ratios[3] | Less prone to self-quenching | Cy3B |
While this compound exhibits a slightly higher molar extinction coefficient, the dramatically higher fluorescence quantum yield and longer fluorescence lifetime of Cy3B result in a significantly brighter and more photostable fluorescent probe.[1][3][4][7] The rigid chemical structure of Cy3B prevents the photo-induced isomerization that is a primary cause of fluorescence loss in the standard Cy3 dye.[1] However, it is worth noting that under certain specific conditions, such as with pulsed laser excitation, the photostability of Cy3B might be perceived as lower if not optimized.[10]
Experimental Protocol: Quantitative Comparison of Antibody-Dye Conjugate Brightness
To provide a robust and reproducible comparison of this compound and Cy3B brightness in a biologically relevant context, the following protocol outlines a method for labeling a monoclonal antibody and quantifying the fluorescence of the resulting conjugates using flow cytometry. This method is adapted from established protocols for comparing antibody-dye reagent brightness.[11][12]
Materials:
-
Monoclonal antibody (e.g., anti-CD4) at a concentration of 1-5 mg/mL in a phosphate-buffered saline (PBS) solution, free of amine-containing buffers like Tris.
-
This compound (Succinimidyl Ester)
-
Cy3B NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Antibody capture beads (e.g., anti-mouse Ig, κ)
-
Flow cytometer with appropriate laser lines (e.g., 532 nm or 561 nm) and emission filters.
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) overnight at 4°C to remove any amine-containing preservatives and to achieve the optimal pH for labeling.
-
Determine the antibody concentration using a spectrophotometer (A280, using the appropriate extinction coefficient for the antibody).
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of both this compound and Cy3B NHS Ester in anhydrous DMSO immediately before use.
-
-
Antibody Conjugation:
-
Divide the antibody solution into two equal aliquots.
-
To the first aliquot, slowly add the this compound stock solution while gently vortexing. Aim for a dye-to-antibody molar ratio of approximately 10:1.
-
To the second aliquot, add the Cy3B NHS Ester stock solution in the same manner and at the same molar ratio.
-
Incubate both reactions for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification of Conjugates:
-
Separate the labeled antibodies from the unreacted dye for each reaction using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugates at 280 nm and the respective absorbance maximum for each dye (Amax; ~550 nm for CY3, ~559 nm for Cy3B).
-
Calculate the DOL using the following formula: DOL = (Amax × MAb_ε) / [(A280 - (Amax × CF280)) × Dye_ε] Where:
-
MAb_ε is the molar extinction coefficient of the antibody at 280 nm.
-
Dye_ε is the molar extinction coefficient of the dye at its Amax.
-
CF280 is the correction factor for the dye's absorbance at 280 nm.
-
-
-
Brightness Comparison using Flow Cytometry:
-
Titrate both the CY3-labeled and Cy3B-labeled antibodies on antibody capture beads. Use a serial dilution of each conjugate to stain a fixed number of beads.
-
Acquire the stained beads on a flow cytometer, ensuring that the signal is within the linear range of the detectors.
-
Compare the mean fluorescence intensity (MFI) of the beads stained with the CY3 and Cy3B conjugates at equivalent concentrations or DOLs.
-
Mandatory Visualization
Caption: Experimental workflow for comparing the brightness of this compound and Cy3B antibody conjugates.
References
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy3B azide | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Quantitative Method for Comparing the Brightness of Antibody-dye Reagents and Estimating Antibodies Bound per Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CY3-SE
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical reagents like CY3-SE (Succinimidyl Ester of Cyanine 3) is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a widely used fluorescent dye. Adherence to these protocols is critical for minimizing risks and upholding the highest standards of laboratory safety.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best-practice recommendations for handling this compound.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities. Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions. | Prevents inhalation of airborne particles. |
Hazard Profile of this compound
This compound is classified as a hazardous substance. The following table summarizes its known hazard classifications.
| Hazard Classification | Description |
| Eye Irritant Category 2 | Causes serious eye irritation. |
| Skin Irritant Category 2 | Causes skin irritation. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (STOT SE 3) | May cause respiratory irritation. |
| Water Hazard Class 3 (WGK 3) | Severely hazardous to water. |
Due to its high water hazard classification, it is crucial to prevent this compound from entering drains, soil, or any water sources.
Step-by-Step Disposal Procedure for this compound
Given the hazardous nature of this compound, it must be disposed of as chemical waste. Do not dispose of this compound, in either solid or solution form, down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, diluted solutions, and supernatant from experiments, in a separate, designated hazardous waste container.
-
Use a container that is chemically compatible with the solvents used (e.g., a high-density polyethylene or glass container for solutions in DMSO or DMF).
-
Ensure the container is leak-proof and has a secure cap.
-
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is a critical compliance step. The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound (Cyanine 3 Succinimidyl Ester)"
-
Any other chemical constituents in the waste stream (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), buffers).
-
The approximate concentration or volume of each component.
-
The date the waste was first added to the container.
-
The hazard pictograms corresponding to the classifications (e.g., exclamation mark for irritant).
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Follow all institutional procedures for waste pickup and documentation.
Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management protocols as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). No specific experimental protocols for the neutralization of this compound are readily available or recommended, as this could lead to unknown and potentially more hazardous byproducts. The standard and safest procedure is collection and disposal via a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling CY3-SE
Essential protocols for the safe handling, use, and disposal of CY3-SE, a widely used fluorescent dye in molecular biology and drug development, are critical for ensuring laboratory safety and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimizing risks and preventing chemical exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, in either solid or solution form, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Protects clothing and underlying skin from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A fume hood is recommended when handling powders or creating stock solutions.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2] |
Safe Handling and Operational Plan
Proper handling techniques are crucial to minimize the risk of exposure and contamination. Always handle this compound in a well-ventilated area.[1][2]
Preparation of Stock Solutions: When preparing stock solutions from solid this compound, it is best practice to work within a chemical fume hood to avoid the inhalation of any airborne particles.[1] this compound is soluble in DMSO and N,N-dimethylformamide (DMF).[3][4]
Labeling Reactions: A general protocol for labeling biomolecules with this compound involves the following steps:
-
Dissolution: Dissolve the target molecule (e.g., peptide, antibody) in a suitable buffer solution (e.g., 5 mM PBS, pH 8.0).
-
Reaction: Add an equimolar or excess amount of the this compound stock solution to the target molecule.
-
Incubation: Allow the reaction to proceed at room temperature in the dark for 4-6 hours.[4]
-
Purification: Remove unreacted this compound using methods such as dialysis (with a molecular weight cutoff of 2000 Da) or high-performance liquid chromatography (HPLC) to obtain the purified labeled product.[4]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Consult a doctor if symptoms persist.[5] |
Disposal Plan: A Step-by-Step Guide
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
-
Waste Segregation: Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and grossly contaminated PPE, in a designated hazardous waste container.[1]
-
Container Labeling: The container must be chemically compatible, leak-proof, and clearly labeled as "Hazardous Waste." The label should include the full chemical name: "this compound" and any other chemical constituents in the waste stream.[1]
-
Storage: Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.[1]
-
Pickup and Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste pickup and disposal.[1] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Visualizing the Workflow: From Receipt to Disposal
To ensure a clear understanding of the entire process, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
